Hordenine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172175. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11(2)8-7-9-3-5-10(12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZRJFIRFPIRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
539-15-1 (Parent) | |
| Record name | Hordenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70209023 | |
| Record name | Hordenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-23-2 | |
| Record name | Hordenine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hordenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6027-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hordenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(dimethylamino)ethyl]phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HORDENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575FR6P9I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hordenine Hydrochloride: A Technical Guide to its Selective MAO-B Inhibitor Mechanism
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of hordenine hydrochloride as a selective inhibitor of Monoamine Oxidase B (MAO-B). It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical processes.
Introduction: Hordenine and Monoamine Oxidase
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, most notably in germinated barley (Hordeum vulgare), from which it derives its name. Structurally, it is a derivative of the biogenic amine tyramine. Hordenine has garnered interest for its diverse pharmacological activities, including its role as a central nervous system stimulant and its potential neuroprotective effects.
A primary mechanism contributing to these effects is its interaction with Monoamine Oxidase (MAO) enzymes. MAOs are a family of flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters and xenobiotics. There are two main isoforms:
-
MAO-A: Primarily metabolizes serotonin, norepinephrine, and dopamine. Its inhibition is associated with antidepressant effects but also carries the risk of the "cheese effect" (a hypertensive crisis).
-
MAO-B: Preferentially metabolizes phenylethylamine (PEA) and benzylamine.[1] It also metabolizes dopamine, and its activity is known to increase with age, potentially contributing to neurodegenerative processes.[2]
Selective inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it increases synaptic dopamine concentrations and may offer neuroprotective benefits.[3] This guide focuses on the specific action of hordenine as a selective substrate and inhibitor for the MAO-B isoform.
Core Mechanism of Action
Studies have demonstrated that hordenine acts as a highly selective substrate for MAO-B .[4] It is readily deaminated by MAO-B found in the liver and brain, while it is not significantly metabolized by MAO-A, which is the predominant form in the intestinal epithelium.[4] This selectivity is crucial as it suggests that orally ingested hordenine is likely to be absorbed without being degraded by intestinal MAO-A, allowing it to exert systemic effects.[4]
The interaction of hordenine with MAO-B is best described as that of a competitive substrate/inhibitor . Because hordenine is metabolized by MAO-B, it competes with other endogenous substrates, such as phenylethylamine (PEA) and dopamine, for the enzyme's active site.[5][6] By occupying the enzyme, hordenine effectively slows the breakdown of these other monoamines, leading to their increased concentration. This is particularly relevant for PEA, a trace amine with its own stimulant and mood-elevating properties, which is rapidly degraded by MAO-B.[5] The synergistic use of hordenine with PEA is proposed to prolong PEA's effects by inhibiting its primary metabolic pathway.[5]
In addition to its role as a MAO-B inhibitor, hordenine has also been identified as a direct agonist of the dopamine D2 receptor (D2R), which may contribute to its overall pharmacological profile.[7]
Quantitative Data: Enzyme Kinetics
The interaction between hordenine and MAO-B has been quantified through enzyme kinetic studies. The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate.
| Compound | Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/h) | Reference |
| Hordenine | Rat Liver MAO | 479 | 128 | [4] |
| Tyramine | Rat Liver MAO | 144 | 482 | [4] |
Note: Specific IC₅₀ values for hordenine against human recombinant MAO-A and MAO-B are not widely documented in peer-reviewed literature, highlighting an area for further research.
Visualizing the Mechanism and Workflows
MAO-B Catalysis and Competitive Inhibition
The following diagram illustrates the normal catalytic function of MAO-B and how hordenine competitively interferes with this process.
Caption: MAO-B catalysis and competitive inhibition by hordenine.
Signaling Consequences of MAO-B Inhibition
Inhibition of MAO-B leads to increased levels of key neurotransmitters in the synaptic cleft, enhancing downstream signaling.
Caption: Downstream effects of MAO-B inhibition on dopaminergic signaling.
Experimental Protocols
Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory potential of this compound on MAO-B activity.[8][9][10]
Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate (e.g., tyramine).[8] The H₂O₂ reacts with a probe (e.g., Amplex Red, GenieRed) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent compound (resorufin), which can be measured. A decrease in fluorescence in the presence of the test compound indicates enzyme inhibition.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
High-Sensitivity Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP) / Developer
-
This compound (Test Inhibitor)
-
Selegiline (Positive Control Inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)
-
37°C Incubator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Hordenine HCl in ultrapure water or an appropriate solvent. Create a serial dilution to obtain a range of test concentrations (e.g., 10x final concentration).
-
Prepare a working solution of the positive control, Selegiline (e.g., 10 µM).
-
Reconstitute lyophilized MAO-B enzyme, substrate, and developer/HRP components according to manufacturer specifications, typically using the provided assay buffer.
-
-
Assay Setup:
-
Design the plate layout, including wells for:
-
Enzyme Control (EC): Contains enzyme but no inhibitor.
-
Inhibitor Wells (S): Contains enzyme and varying concentrations of hordenine.
-
Positive Control (IC): Contains enzyme and the Selegiline working solution.
-
Blank Control: Contains assay buffer but no enzyme.
-
-
Add 10 µL of the appropriate 10x inhibitor solution (Hordenine, Selegiline) or assay buffer (for EC) to the designated wells.
-
-
Enzyme Incubation:
-
Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in assay buffer.
-
Add 50 µL of the MAO-B Enzyme Solution to each well (except the blank).
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the MAO-B Substrate Solution by mixing the substrate, fluorescent probe, and developer/HRP in assay buffer.
-
Add 40 µL of the Substrate Solution to all wells to initiate the reaction.
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
For each well, choose two time points (T₁ and T₂) within the linear range of the reaction curve and obtain the corresponding fluorescence values (RFU₁ and RFU₂).
-
Calculate the slope (ΔRFU/min) for each well.
-
Calculate the percent inhibition for each hordenine concentration using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100
-
Plot the percent inhibition against the logarithm of the hordenine concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol is adapted to determine hordenine's own kinetic parameters as a substrate for MAO-B.[11][12][13]
Principle: The initial reaction velocity is measured at a fixed enzyme concentration while varying the concentration of hordenine (as the substrate). The resulting data is fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Procedure:
-
Assay Setup: Prepare a series of reactions in a 96-well plate. Each well will contain a fixed amount of MAO-B enzyme and the H₂O₂ detection system (probe and HRP) as described in Protocol 5.1.
-
Substrate Variation: Create a series of hordenine solutions of varying concentrations (e.g., from 0.1 * Kₘ to 10 * Kₘ, if a preliminary estimate is known).
-
Reaction Initiation: Initiate the reactions by adding the hordenine solutions to the wells.
-
Measurement: Measure the initial reaction velocity (rate of fluorescence increase) for each hordenine concentration as described previously.
-
Data Analysis:
-
Plot the initial velocity (V) versus the substrate concentration ([S]).
-
Use non-linear regression software (e.g., GraphPad Prism) to fit the data directly to the Michaelis-Menten equation: V = (Vₘₐₓ * [S]) / (Kₘ + [S]).
-
Alternatively, use a linearization method like the Lineweaver-Burk plot (1/V vs. 1/[S]) to graphically determine the parameters. The y-intercept equals 1/Vₘₐₓ, and the x-intercept equals -1/Kₘ.[11][12]
-
Caption: Experimental workflow for the MAO-B inhibition assay.
Conclusion for Drug Development
This compound presents a clear and selective mechanism of action as a competitive substrate/inhibitor of MAO-B. Its ability to spare MAO-A is a significant advantage, reducing the risk of hypertensive events associated with non-selective MAOIs. For researchers and developers, hordenine serves as an interesting scaffold for several reasons:
-
Lead Compound: Its phenethylamine structure can be modified to explore structure-activity relationships and develop novel, more potent, and selective MAO-B inhibitors.
-
Neuroprotection Models: Its ability to elevate endogenous levels of PEA and dopamine makes it a useful tool for studying the roles of these neurotransmitters in models of neurodegeneration and mood.
-
Multi-Target Potential: The dual action of hordenine as both a MAO-B inhibitor and a D2 receptor agonist warrants further investigation into potential synergistic effects for conditions like Parkinson's disease.
Further research, particularly involving human recombinant enzymes to establish precise IC₅₀ values and clinical studies to confirm its efficacy and safety profile in human subjects, is necessary to fully elucidate its therapeutic potential.
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liftmode.com [liftmode.com]
- 6. PEA and Hordenine Combo - Just as effective as Selegeline - Welcome discussion - Welcome to the DMT-Nexus [dmt-nexus.me]
- 7. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. abcam.cn [abcam.cn]
- 11. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 12. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 13. biochemlab.umb.edu [biochemlab.umb.edu]
A Technical Guide to the Biosynthesis of Hordenine from Tyrosine via N-Methyltyramine
Abstract
Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid naturally occurring in various plants, most notably in germinated barley (Hordeum vulgare). With demonstrated pharmacological activity, including as a biased agonist of the dopamine D2 receptor, hordenine and its biosynthetic pathway are of significant interest to researchers in drug development, metabolic engineering, and plant science. This technical guide provides an in-depth examination of the biosynthesis of hordenine from the amino acid L-tyrosine, proceeding through the key intermediates tyramine and N-methyltyramine. It consolidates quantitative data, details established experimental protocols for pathway elucidation and analysis, and presents visual diagrams of the core biochemical and experimental workflows.
The Biosynthetic Pathway of Hordenine
The formation of hordenine from L-tyrosine is a multi-step enzymatic process primarily characterized by decarboxylation followed by sequential N-methylation. This pathway has been elucidated through radiolabeling studies in barley, which confirmed that tyrosine is the primary precursor.[1][2]
Step 1: Decarboxylation of L-Tyrosine to Tyramine
The initial and rate-limiting step in the pathway is the decarboxylation of L-tyrosine to produce tyramine.[3] This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TyrDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][4] TyrDC is widely distributed in the plant kingdom and is a key enzyme in the biosynthesis of various defense-related compounds, including alkaloids and N-hydroxycinnamic acid amides.[1][4]
Step 2: Sequential N-Methylation of Tyramine to Hordenine
Following its synthesis, tyramine undergoes two successive methylation steps to yield hordenine.[1]
-
First N-methylation: Tyramine is methylated to form the intermediate N-methyltyramine . This reaction is catalyzed by a specific tyramine N-methyltransferase .[5]
-
Second N-methylation: N-methyltyramine is subsequently methylated again to produce the final product, hordenine (N,N-dimethyltyramine).[1]
Enzyme activity for the first N-methylation step has been detected in barley seedlings.[1] While the specific methyltransferase for the second step in plants is less characterized, it is understood that both steps likely utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, a common mechanism in biological methylation reactions.
Quantitative Data on Hordenine Biosynthesis and Distribution
Quantitative analysis provides critical insights into the efficiency of the biosynthetic pathway in both natural and engineered systems.
Table 1: Concentration of Hordenine and N-Methyltyramine in Commercial Beers This table summarizes the levels of hordenine and its direct precursor found in various commercial beers, highlighting their presence in common dietary sources.
| Compound | Concentration Range (mg/L) | Source |
| Hordenine | 1.05 – 6.32 | [1][4] |
| N-Methyltyramine | 0.59 – 4.61 | [1][4] |
Table 2: Performance Metrics of a Chemoenzymatic Hordenine Synthesis System This table details the efficiency of a two-step, continuous-flow system that combines biocatalytic and chemical synthesis to produce hordenine from L-tyrosine.[6][7]
| Parameter | Value | Condition |
| Biocatalytic Step (Tyramine Production) | ||
| Enzyme | Tyrosine Decarboxylase from Lactobacillus brevis (LbTDC) | Soluble enzyme[6] |
| Specific Activity (Free Enzyme) | 43.8 U mg⁻¹ | For L-tyrosine substrate[6] |
| Conversion Time (Free Enzyme) | 20 minutes | 2.5 mM L-tyrosine, 0.006 mg/mL enzyme[6] |
| Conversion Time (Immobilized Enzyme) | 45 minutes | 5 mM L-tyrosine, 15 mg enzyme[6] |
| Residence Time (Flow Reactor) | 2.5 minutes | Quantitative conversion[7] |
| Overall Process (Hordenine Production) | ||
| Total Residence Time | < 5 minutes | Fully-automated continuous flow system[6] |
| Space-Time Yield (STY) | 2.68 g L⁻¹ h⁻¹ | Complete conversion from L-tyrosine[6][7] |
Table 3: Human Pharmacokinetics of Hordenine After Beer Consumption This table presents key pharmacokinetic parameters of hordenine in human volunteers following the consumption of beer equivalent to a 0.075 mg/kg body weight dose.[8]
| Parameter | Value | Analyte |
| Max. Plasma Concentration (Cmax) | 12.0 – 17.3 nM | Free Hordenine |
| Time to Cmax (Tmax) | 0 – 60 minutes | Free Hordenine |
| Elimination Half-Life (Plasma) | 52.7 – 66.4 minutes | Free Hordenine |
| Total Urinary Excretion (24h) | 9.9% of ingested dose | Hordenine and its metabolites |
Experimental Protocols
The elucidation and characterization of the hordenine biosynthetic pathway rely on a combination of classic biochemical techniques and modern analytical methods.
Protocol 1: Radiolabeling for Precursor Identification
This protocol outlines a classic feeding study using radiolabeled precursors to definitively trace the metabolic fate of tyrosine in barley seedlings.
-
Objective: To confirm that L-tyrosine is the direct precursor of N-methyltyramine and hordenine in sprouting barley.
-
Methodology:
-
Synthesis/Procurement: Obtain radiolabeled dl-tyrosine-2-¹⁴C.[2]
-
Administration: Feed the labeled tyrosine to sprouting barley seedlings.[2]
-
Incubation: Allow the seedlings to grow and metabolize the precursor for a set period (e.g., 10 days).[5]
-
Extraction: Harvest the plant tissue (primarily roots, where hordenine accumulates) and perform an exhaustive extraction to isolate the alkaloid fraction.[9][10]
-
Separation: Use chromatographic techniques (e.g., paper chromatography, HPLC) to separate hordenine and N-methyltyramine from the crude extract.[4]
-
Analysis: Measure the radioactivity of the isolated alkaloids using a scintillation counter.
-
Degradation (Optional): Perform chemical degradation of the isolated radioactive hordenine to confirm that the ¹⁴C label is located at the expected position (α-carbon of the side chain), thus ruling out metabolic scrambling.[2]
-
Protocol 2: Metabolite Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a modern analytical method for the simultaneous identification and quantification of hordenine and its precursors in plant tissues.
-
Objective: To measure the concentration of L-tyrosine, tyramine, N-methyltyramine, and hordenine in plant tissues.
-
Methodology:
-
Sample Collection: Harvest fresh plant tissue (e.g., leaf, root) and immediately freeze in liquid nitrogen to quench metabolism. Lyophilize to obtain dry weight.
-
Extraction: Homogenize the dried tissue and extract metabolites using a suitable solvent (e.g., aqueous methanol).[11]
-
Clarification: Centrifuge the extract to pellet debris and filter the supernatant.
-
LC-HRMS Analysis:
-
Inject the clarified extract into an Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a qTOF-MS.[11][12]
-
Chromatography: Separate metabolites on a suitable column (e.g., HSS T3) using a gradient of acidified water and acetonitrile.[1]
-
Mass Spectrometry: Acquire data in electrospray ionization (ESI) mode. Perform mass searches for each compound using its exact mass with a low mass error tolerance (e.g., < 10 ppm).[11]
-
-
Quantification: Compare the peak areas of the detected metabolites to those of authentic standards run under the same conditions to determine their concentrations, typically expressed as nmol/g of dry weight.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. examine.com [examine.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 6. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02767D [pubs.rsc.org]
- 7. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hordatines and Associated Precursors Dominate Metabolite Profiles of Barley (Hordeum vulgare L.) Seedlings: A Metabolomics Study of Five Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Significance of Hordenine in Hordeum vulgare and Cacti: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine, a phenylethylamine alkaloid, is a naturally occurring compound found in various plant species, most notably in barley (Hordeum vulgare) and certain members of the Cactaceae family. This technical guide provides an in-depth overview of the biosynthesis, tissue-specific accumulation, and quantitative data of hordenine in these plants. Furthermore, it delves into the experimental protocols for its extraction and quantification and explores its emerging role in plant signaling pathways, particularly in defense mechanisms. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
Introduction
Hordenine (N,N-dimethyltyramine) has garnered significant interest due to its pharmacological activities, including its role as a selective dopamine D2 receptor agonist[1]. Its natural presence in common consumables like beer, derived from barley, and in various cacti with ethnobotanical significance, necessitates a thorough understanding of its distribution and concentration in these plant sources. This guide synthesizes the current scientific knowledge on hordenine's natural occurrence, providing a foundation for further research and potential applications.
Hordenine in Hordeum vulgare (Barley)
Barley is a primary source of hordenine, where it is predominantly synthesized in the roots of young seedlings[2][3]. Its concentration is influenced by genetic factors, developmental stage, and environmental conditions[2]. The germination process, particularly during malting, significantly impacts hordenine levels, making it a relevant compound in the brewing industry[1][4].
Quantitative Data
The concentration of hordenine in barley varies considerably depending on the plant part, age, and analytical methods used. The following tables summarize the available quantitative data.
| Plant Part | Growth Stage | Hordenine Concentration (μmol g-1 FW) | Reference |
| Leaves | 2 days old | 0.010 - 0.029 | [3] |
| Leaves | 4 days old | 0.006 - 0.018 | [3] |
| Roots | 2 days old | ~0.1 - 0.409 | [3] |
| Roots | 4 days old | ~0.1 - 0.225 | [3] |
| Barley Line/Cultivar | Plant Part | Hordenine Concentration (μg/g dry weight) | Reference |
| Middle Eastern lines | Roots | 327 | [2] |
| Product | Hordenine Concentration | Reference |
| Commercial Beers | 1.05 - 6.32 mg/L | [1] |
Experimental Protocols
A general procedure for the extraction of hordenine from barley roots involves the following steps:
-
Harvesting and Preparation: Barley roots are harvested, washed, and freeze-dried. The dried material is then ground into a fine powder.
-
Solvent Extraction: The powdered root material is extracted with methanol, often for an extended period (e.g., 48 hours)[5].
-
Purification: The crude extract is subjected to further purification steps, which may include:
-
Acid-Base Extraction: The extract is acidified and partitioned with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent like ether[5].
-
Chromatography: Column chromatography using alumina or silica gel can be employed for the separation of hordenine from other alkaloids[5].
-
HPLC is a common method for the quantification of hordenine in plant extracts[2].
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with triethylamine) and an organic solvent like acetonitrile is used for elution[6].
-
Detection: Hordenine is detected by its UV absorbance, typically around 221 nm[6].
-
Quantification: The concentration of hordenine is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of a hordenine standard.
For higher sensitivity and selectivity, UHPLC-MS/MS methods have been developed[1][7][8].
-
Sample Preparation: Plant extracts or beverage samples are often subjected to liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte[7].
-
Chromatography: A UPLC system with a suitable column (e.g., C18 or HILIC) is used for rapid separation[8].
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is operated in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for hordenine (e.g., m/z 166.1 → 121.0)[8].
Hordenine in Cacti
Hordenine is also present in a variety of cacti species, often alongside other psychoactive alkaloids like mescaline[7][9]. Its presence has been confirmed in genera such as Lophophora, Trichocereus, Ariocarpus, and Coryphantha[2][10][11][12][13].
Quantitative Data
Quantitative data for hordenine in cacti is less extensive than for barley and is often reported as a percentage of the total alkaloid content.
| Cactus Species | Plant Part | Hordenine Concentration | Reference |
| Lophophora williamsii | Dried Buttons | 8% of total alkaloids | [9] |
| Lophophora williamsii | Fresh Tops | 0.93% total alkaloids (hordenine is a component) | [1] |
| Lophophora williamsii | Roots | Present (higher concentration than in tops) | [6] |
| Trichocereus pasacana | - | Present | [10] |
| Ariocarpus kotschoubeyanus | - | Present | [13] |
| Ariocarpus retusus | - | Present | [14] |
| Coryphantha vivipara var. arizonica | - | Present | [12] |
| Sceletium tortuosum (not a cactus, but contains hordenine) | Foliage and Stems | 0.027 - 1.071 mg/g | [15][16] |
Experimental Protocols
The extraction of alkaloids from cacti often requires modifications to handle the mucilaginous nature of the plant material.
-
Sample Preparation: Fresh or dried cactus material is typically chopped or ground.
-
Extraction: The plant material is extracted with a solvent such as methanol or ethanol, often with the addition of an acid (e.g., acetic acid) to facilitate alkaloid extraction.
-
Purification:
-
Defatting: The crude extract may be washed with a nonpolar solvent like hexane to remove fats and waxes.
-
Acid-Base Partitioning: Similar to the method for barley, this technique is used to separate alkaloids from other plant constituents.
-
Chromatographic Methods: Techniques like thin-layer chromatography (TLC) and column chromatography are used for the isolation and purification of individual alkaloids[11][14]. Ion-exchange chromatography has also been employed for the isolation of hordenine[13][17].
-
DART-HRMS is a rapid method for the detection and quantification of hordenine in complex plant matrices without extensive sample preparation[15][16].
-
Sample Introduction: A small amount of the plant material is held in the DART ion source.
-
Ionization: The sample is ionized by a stream of heated, metastable gas (e.g., helium).
-
Mass Analysis: The ions are analyzed by a high-resolution mass spectrometer.
-
Quantification: Quantification is achieved using an internal standard (e.g., hordenine-d6) and creating a calibration curve[15][16].
Biosynthesis and Signaling Pathways
Hordenine Biosynthesis
The biosynthesis of hordenine starts from the amino acid tyrosine and proceeds through a series of enzymatic reactions. This pathway is conserved in both barley and cacti[18][19].
References
- 1. sacredcacti.com [sacredcacti.com]
- 2. Presence of hordenine in Lophophora williamsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. troutsnotes.com [troutsnotes.com]
- 7. researchgate.net [researchgate.net]
- 8. troutsnotes.com [troutsnotes.com]
- 9. Peyote - Wikipedia [en.wikipedia.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Cactus alkaloids. X. Isolation of hordenine and N-methyltyramine from Ariocarpus kotschoubeyanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cactus alkaloids. XXXIV. Hordenine HCL from Coryphantha vivipara var. arizonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evolution of Hormone Signaling Networks in Plant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cactus alkaloids. V. Isolation of hordenine and N-methyltyramine from Ariocarpus retusus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hordenine, a single compound produced during barley germination, inhibits melanogenesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hordenine - NutraPedia [nutrahacker.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of Hordenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of hordenine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.
Chemical and Physical Properties
This compound is the salt form of hordenine, a naturally occurring phenethylamine alkaloid. The hydrochloride salt enhances the compound's stability and bioavailability, making it more suitable for pharmaceutical and nutraceutical applications.[1]
| Property | Value | Reference |
| Chemical Name | 4-[2-(dimethylamino)ethyl]phenol;hydrochloride | [2] |
| Synonyms | N,N-Dimethyltyramine hydrochloride, Anhaline hydrochloride | [3] |
| CAS Number | 6027-23-2 | [4][5] |
| Molecular Formula | C₁₀H₁₆ClNO | [1][4] |
| Molecular Weight | 201.69 g/mol | [1][2][6] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 178 °C | [4][7][8] |
| Solubility | Soluble in water and ethanol. | [1] |
| pKa | Apparent pKa values for protonated hordenine are 9.78 (phenolic H) and 10.02 (ammonium H). | [7] |
| pH | Slightly acidic in solution. | [1] |
Stability Profile
This compound is generally stable under normal storage conditions.[4][9] However, it is susceptible to degradation under certain stress conditions. Understanding its stability profile is crucial for developing stable formulations and establishing appropriate storage and handling procedures.
| Stability Parameter | Observation | Reference |
| General Stability | Stable under normal temperatures and pressures. | [4][9] |
| Shelf Life | 24 months under recommended storage conditions. | [4][9] |
| Incompatibilities | Strong oxidizing agents. | [4][9] |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂). | [4][9] |
| Solution Stability (Stock) | Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [10] |
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following sections outline the expected degradation behavior under various stress conditions, based on general principles for phenethylamine alkaloids.
Hydrolytic Stability
Hydrolysis is a potential degradation pathway for compounds containing ester or amide functionalities. While this compound does not contain highly labile groups, degradation may occur under strong acidic or basic conditions, particularly at elevated temperatures.
Oxidative Stability
As a phenolic compound, this compound is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, or atmospheric oxygen over extended periods, could lead to the formation of colored degradation products.
Photostability
Phenolic compounds can be sensitive to light. Exposure to UV or visible light may induce photodegradation, potentially leading to discoloration and the formation of complex degradation products.
Thermal Stability
As indicated by its melting point, this compound is a crystalline solid with a defined thermal stability range. However, prolonged exposure to high temperatures, even below its melting point, could lead to thermal decomposition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis and stability testing of this compound.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of hordenine (e.g., around 275 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. Analyze the stressed samples by the validated stability-indicating HPLC method at appropriate time points.
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60-80 °C for a specified period (e.g., 2-8 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60-80 °C for a specified period (e.g., 2-8 hours).
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80-100 °C) for a specified period (e.g., 24-48 hours).
-
Photolytic Degradation: Expose the solid drug or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Signaling Pathways
Hordenine exerts its biological effects through interactions with several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Caption: Hordenine inhibits the enzyme Monoamine Oxidase B (MAO-B), leading to reduced degradation of dopamine and consequently increasing its levels in the synaptic cleft.
Caption: Hordenine blocks the norepinephrine transporter (NET), thereby inhibiting the reuptake of norepinephrine from the synaptic cleft and prolonging its action.
Caption: Hordenine is reported to inhibit melanogenesis by suppressing the production of cyclic AMP (cAMP). The exact mechanism, potentially through inhibition of adenylyl cyclase, requires further elucidation.
Conclusion
This technical guide has summarized the key chemical properties and stability aspects of this compound, providing a foundation for its scientific and developmental applications. The provided experimental protocols offer a starting point for the analytical characterization and stability assessment of this compound. The diagrams of the signaling pathways illustrate the current understanding of its mechanisms of action. Further research is warranted to generate more detailed quantitative stability data and to fully elucidate the molecular interactions of hordenine within its biological targets.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. questjournals.org [questjournals.org]
- 3. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hordenine | C10H15NO | CID 68313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Equilibrium between Adenylyl Cyclase and Phosphodiesterase Patterns Adrenergic Agonist Dose-Dependent Spatiotemporal cAMP/Protein Kinase A Activities in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hordenine as a Nootropic - Supplements in Review [supplementsinreview.com]
- 8. Hordenine - Wikipedia [en.wikipedia.org]
- 9. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
Pharmacological classification of hordenine as a phenethylamine alkaloid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine, a naturally occurring phenethylamine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in a variety of plants, most notably in barley (Hordeum vulgare) from which it derives its name, hordenine is structurally related to the biogenic amine tyramine.[1] Chemically, it is N,N-dimethyltyramine, biosynthesized through the stepwise N-methylation of tyramine.[1][2] This guide provides a comprehensive technical overview of the pharmacological classification of hordenine, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study.
Pharmacological Classification
Hordenine is classified as a phenethylamine alkaloid.[1][3][4] Its chemical structure, 4-[2-(dimethylamino)ethyl]phenol, places it in the same class as many neurotransmitters and sympathomimetic amines.[3] While it is often marketed in dietary supplements for weight loss and athletic performance, its primary pharmacological actions are rooted in its interaction with the adrenergic and dopaminergic systems.
Mechanism of Action
Hordenine's primary mechanism of action is as an indirectly acting sympathomimetic agent. It stimulates the release of norepinephrine from storage vesicles in sympathetic nerve terminals.[1][5] This leads to the activation of adrenergic receptors, resulting in a range of physiological effects, including increased heart rate, blood pressure, and bronchodilation.[1][6]
In addition to its indirect adrenergic activity, hordenine has been identified as a biased agonist at the dopamine D2 receptor.[4][7] It activates the G-protein coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] However, it does not significantly recruit β-arrestin, indicating a functional selectivity that may have implications for its therapeutic potential and side-effect profile.
Furthermore, hordenine is a selective substrate and inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[1][5][9] This inhibition can lead to increased levels of dopamine in the synapse, further contributing to its neuropharmacological effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the pharmacological and pharmacokinetic properties of hordenine.
Table 1: Receptor Binding and Functional Activity of Hordenine
| Target | Species | Assay Type | Parameter | Value | Reference |
| Dopamine D2 Receptor | Human | Radioligand Binding | Ki | 13 µM | [4][8] |
| Dopamine D2 Receptor | Human | Functional (cAMP) | EC50 | 3.7 µM | [9] |
| Adrenergic α2A Receptor | Human | Functional (Ca2+ flux) | EC50 | 690 µM | |
| Monoamine Oxidase B (MAO-B) | Rat | Enzyme Inhibition | Km | 479 µM | [1][5][9] |
| Monoamine Oxidase B (MAO-B) | Rat | Enzyme Inhibition | Vmax | 128 nmol/mg protein/h | [5][9] |
Table 2: Pharmacokinetic Parameters of Hordenine
| Species | Route of Administration | T1/2 | Cmax | Tmax | Bioavailability | Reference |
| Horse | Intravenous (2 mg/kg) | α-phase: ~3 min, β-phase: ~35 min | ~1.0 µg/mL | - | - | [10] |
| Horse | Oral (2 mg/kg) | - | ~0.17 µg/mL | ~1 h | Low | [11] |
| Human | Oral (from beer) | 55 ± 18 min | 16.4 ± 7.8 µg/L | 66 ± 15 min | - | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific investigation of hordenine.
Radioligand Binding Assay for Adrenergic and Dopamine Receptors
Objective: To determine the binding affinity (Ki) of hordenine for various adrenergic and dopamine receptor subtypes.
Principle: This is a competitive binding assay where hordenine competes with a radiolabeled ligand for binding to the receptor of interest expressed in a cell membrane preparation.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with adrenergic or dopamine receptor subtypes)
-
Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β, [3H]-spiperone for D2)
-
Hordenine solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of hordenine in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Hordenine solution or vehicle (for total binding) or non-specific binding control
-
Radioligand at a concentration close to its Kd
-
Cell membrane preparation
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of hordenine by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Norepinephrine Release
Objective: To measure the effect of hordenine on extracellular norepinephrine levels in a specific brain region (e.g., the prefrontal cortex or hypothalamus) of a freely moving animal.
Principle: A microdialysis probe is implanted in the target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid, including norepinephrine, diffuse across the dialysis membrane into the perfusate, which is then collected and analyzed.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Hordenine solution for administration (e.g., intraperitoneal injection)
-
Anesthetics and surgical equipment
Procedure:
-
Anesthetize the animal and secure it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of norepinephrine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer hordenine or vehicle to the animal.
-
Continue collecting dialysate samples for a defined period post-administration.
-
Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage change from the baseline norepinephrine levels.
Mandatory Visualizations
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. Behavioral Testing - Open Field and Dyskinesia Scoring [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A microdialysis study of the regulation of endogenous noradrenaline release in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Hordenine Hydrochloride as a Trace Amine-Associated Receptor 1 Agonist: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of hordenine hydrochloride's role as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. This document synthesizes current research on hordenine's functional activity, the underlying TAAR1 signaling mechanisms, and the experimental protocols used for its characterization.
Introduction: Hordenine and the TAAR1 Receptor
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants. Structurally similar to endogenous monoamines, it has garnered scientific interest for its interaction with adrenergic and, more specifically, trace amine-associated receptors. TAAR1 is a G-protein coupled receptor (GPCR) that binds to endogenous trace amines like β-phenethylamine, tyramine, and octopamine.[1] Located both in the central nervous system and peripheral tissues, TAAR1 is a key modulator of monoaminergic neurotransmission, including dopamine, norepinephrine, and serotonin systems, making it a significant target for neuropsychiatric and metabolic disorders.[1][2][3] Hordenine has been identified as an agonist at TAAR1, activating the receptor and initiating downstream signaling cascades.[4]
Functional Activity and Receptor Potency
The agonistic activity of hordenine at the human TAAR1 receptor has been quantified through in vitro functional assays, primarily by measuring the accumulation of cyclic adenosine monophosphate (cAMP). These studies indicate that hordenine is a direct agonist of TAAR1.
Quantitative Data Summary
The following table summarizes the functional potency and efficacy of hordenine in comparison to other known TAAR1 agonists. The data is derived from studies using HEK293T cells stably transfected with the human TAAR1 receptor.[4] Efficacy (Emax) is expressed relative to the maximal response induced by the endogenous agonist phenethylamine.
| Compound | Agonist Type | EC₅₀ (µM) | Eₘₐₓ (%) |
| Phenethylamine | Endogenous Agonist | 8.8 | 97 |
| Hordenine | Plant Alkaloid | 47 | 82 |
| Tyramine | Endogenous Agonist | 9.5 | 77 |
| p-Octopamine | Endogenous Agonist | 46 | 85 |
Table 1: Functional activity of hordenine and other selected agonists at the human TAAR1 receptor.[4]
TAAR1 Signaling Pathways
TAAR1 activation by an agonist like hordenine initiates a cascade of intracellular events. The primary and most well-characterized pathway involves the coupling to the stimulatory G-protein, Gαs.
Primary Gαs-cAMP Pathway
Upon agonist binding, TAAR1 undergoes a conformational change that promotes its coupling to the Gαs protein. This activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1][5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][7] PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression.[6][7]
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 7. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Isolation of Hordenine (Anhalin): A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth examination of the historical isolation of hordenine, a phenethylamine alkaloid, from its natural sources. Initially discovered in 1894 by Arthur Heffter as "anhalin" from the cactus Anhalonium fissuratus (now Ariocarpus fissuratus), it was independently isolated and named "hordenine" by E. Léger in 1906 from germinated barley (Hordeum vulgare). This document details the pioneering experimental protocols of the late 19th and early 20th centuries, presents available quantitative data, and illustrates the logical workflows of these early phytochemical investigations. This guide is intended for researchers, scientists, and drug development professionals interested in the history of natural product chemistry and the origins of key bioactive compounds.
Introduction: The Dawn of Alkaloid Chemistry
The late 19th and early 20th centuries marked a period of intense discovery in the field of phytochemistry. The isolation and characterization of alkaloids—naturally occurring nitrogenous compounds with physiological activity—were at the forefront of chemical and pharmacological research. It was within this scientific context that hordenine, a compound now recognized for its various biological activities, was first identified.
The story of hordenine's discovery is one of parallel investigation. In 1894, the German pharmacologist Arthur Heffter, in his seminal work on the alkaloids of the peyote cactus, isolated a substance he named "anhalin" from Anhalonium fissuratus.[1] Twelve years later, in 1906, French chemist E. Léger reported the isolation of a new alkaloid from germinated barley seeds, which he named "hordenine".[1] It was not until 1919 that the Austrian chemist Ernst Späth demonstrated that anhalin and hordenine were, in fact, the same chemical entity, with the name "hordenine" ultimately being adopted by the scientific community.[1]
This guide will reconstruct the experimental methodologies employed by these early pioneers, providing a detailed look into the techniques that laid the groundwork for modern natural product chemistry.
Quantitative Data from Historical Isolations
Quantitative reporting in the late 19th and early 20th centuries often lacked the standardization and detail of modern analytical chemistry. However, by compiling data from historical records and more recent analyses of the source materials, we can create a comparative overview of hordenine yields.
| Natural Source | Common Name | Researcher (Year) | Compound Name | Reported Yield | Notes |
| Anhalonium fissuratus (Ariocarpus fissuratus) | Peyote Cimarrón | Arthur Heffter (1894) | Anhalin | 0.2 g | The amount of starting plant material was not specified in available records. |
| Hordeum vulgare (germinated seeds) | Barley | E. Léger (1906) | Hordenine | Not specified in initial reports | Modern analyses show yields can vary significantly based on germination time and conditions. |
| Hordeum vulgare (raw barley) | Barley | Modern Analysis | Hordenine | ~0.7 µg/g | Hordenine content is low in raw, ungerminated seeds.[1] |
| Hordeum vulgare (green malts) | Barley | Modern Analysis | Hordenine | ~21 µg/g | Germination significantly increases hordenine concentration.[1] |
| Hordeum vulgare (kilned malts) | Barley | Modern Analysis | Hordenine | ~28 µg/g | The kilning process further increases the measurable hordenine content.[1] |
| Hordeum vulgare (roots of green malt) | Barley | Modern Analysis | Hordenine | ~3363 µg/g | Hordenine is primarily localized in the roots of germinated barley.[1] |
Experimental Protocols
The following protocols are reconstructed from historical accounts and knowledge of the common chemical practices of the era.
Heffter's Isolation of Anhalin from Anhalonium fissuratus (1894)
Generalized Protocol (Based on the Stas-Otto Method):
-
Maceration and Liberation of the Free Base:
-
The dried and powdered cactus material (Anhalonium fissuratus) is moistened with water to form a paste.
-
An alkali, such as calcium hydroxide (lime) or sodium carbonate, is thoroughly mixed into the paste. This step is crucial as it displaces the alkaloids from their natural salt forms into their free base form, which is soluble in organic solvents.[2][3][4]
-
-
Solvent Extraction:
-
The alkaline plant material is then repeatedly extracted with a non-polar organic solvent, such as diethyl ether or chloroform. This was often performed using a percolation or Soxhlet apparatus for efficiency.[5][6] The free base alkaloid dissolves into the organic solvent, leaving behind many of the plant's other components.
-
-
Acidification and Separation:
-
The organic solvent containing the dissolved alkaloids is collected and then shaken vigorously with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid).
-
During this step, the basic alkaloid is protonated by the acid, forming an alkaloidal salt. This salt is soluble in the aqueous layer and insoluble in the organic layer.
-
The two layers are allowed to separate, and the aqueous layer, now containing the alkaloidal salts, is collected. This step effectively separates the alkaloids from neutral and acidic impurities that remain in the organic solvent.[2][3][4]
-
-
Purification and Precipitation:
-
The aqueous solution of alkaloidal salts is then made alkaline again by the addition of a base like ammonia. This converts the alkaloidal salt back to the free base, which is poorly soluble in water and precipitates out of the solution.[4]
-
The precipitated crude alkaloid is then collected by filtration.
-
-
Crystallization:
-
The crude anhalin is further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield crystalline solid.
-
Léger's Isolation of Hordenine from Germinated Barley (1906)
A more detailed protocol for Léger's work is available through secondary sources and provides a clear example of a classic acid-base extraction workflow.
Detailed Protocol:
-
Alcoholic Extraction:
-
Dry, germinated barley seeds (touraillons) are finely ground.
-
The ground material is extracted with 95% ethyl alcohol. This is typically done through percolation or reflux to ensure thorough extraction of the alkaloids.
-
-
Concentration:
-
The resulting alcoholic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the ethanol, yielding a dry residue.
-
-
Acidic Wash and Defatting:
-
The residue is taken up in a dilute solution of sulfuric acid. Hordenine, being a base, forms the water-soluble hordenine sulfate.
-
This acidic aqueous solution is then filtered to remove any insoluble matter.
-
The filtered solution is washed with diethyl ether. This step removes lipids and other non-polar impurities, which dissolve in the ether while the hordenine sulfate remains in the aqueous layer.
-
-
Liberation of the Free Base:
-
The acidic aqueous layer is then made alkaline by the addition of sodium carbonate. This neutralizes the sulfuric acid and converts the hordenine sulfate back into its free base form.
-
-
Final Extraction:
-
The alkaline solution is then extracted multiple times with diethyl ether. The free hordenine base, which is soluble in ether, transfers from the aqueous layer to the ether layer.
-
-
Drying and Crystallization:
-
The combined ether extracts are dried over anhydrous sodium sulfate to remove any residual water.
-
The dried ether solution is then allowed to evaporate slowly. As the solvent evaporates, the concentration of hordenine increases, leading to its crystallization. The resulting crystals are the purified hordenine.
-
Experimental and Logical Workflows (Graphviz)
The following diagrams illustrate the logical flow of the historical isolation procedures.
Caption: Workflow for Léger's isolation of hordenine (1906).
Modern Perspective: Hordenine's Mechanism of Action
While the historical focus was purely on isolation and structural elucidation, modern research has investigated the pharmacological activities of hordenine. For drug development professionals, understanding its mechanism of action is crucial. Hordenine has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting key signaling pathways.[7]
Caption: Hordenine's inhibitory action on signaling pathways.
Recent studies indicate that hordenine can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7][8][9][10] These pathways are central to the inflammatory response, and their inhibition by hordenine leads to a reduction in the production of pro-inflammatory mediators. This mechanism underlies some of hordenine's observed anti-inflammatory and neuroprotective properties.[7]
Conclusion
The initial isolations of hordenine (as anhalin) by Arthur Heffter and E. Léger represent significant achievements in the history of natural product chemistry. Their work, conducted with the foundational techniques of their time, successfully identified a novel bioactive compound from two disparate natural sources. This guide has sought to preserve and clarify these historical methods, providing a valuable resource for understanding the origins of a compound that continues to be of interest in pharmacological research. The evolution from simple extraction to the elucidation of complex signaling pathways demonstrates the remarkable progress of phytochemical and pharmacological science over the past century.
References
- 1. Hordenine - Wikipedia [en.wikipedia.org]
- 2. Extractionofalkaloids | PPTX [slideshare.net]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. Extraction of alkaloids | DOCX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Alkaloidal Base [epharmacognosy.com]
- 7. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Liquid-Liquid Extraction of Hordenine from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of hordenine, a naturally occurring phenethylamine alkaloid, from biological matrices such as plasma and urine. The described liquid-liquid extraction (LLE) methodologies are designed to yield clean extracts suitable for quantitative analysis by techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Hordenine (N,N-dimethyltyramine) is a compound found in various plants, including barley, and is consequently present in beer. Its physiological effects have garnered interest in the fields of pharmacology and toxicology. Accurate quantification of hordenine in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid-liquid extraction is a robust and widely used sample preparation technique that partitions analytes based on their differential solubility in immiscible liquid phases, effectively removing interferences from complex biological samples.
The protocols provided herein are based on the physicochemical properties of hordenine, which is a basic compound. Therefore, the extraction strategy involves adjusting the sample pH to a basic level to ensure hordenine is in its neutral, more organic-soluble form, facilitating its transfer into a non-polar organic solvent.
Physicochemical Properties of Hordenine
A thorough understanding of hordenine's chemical properties is fundamental to designing an effective extraction protocol.
| Property | Value | Implication for LLE |
| pKa (Strongest Basic) | 9.19 - 10.02 | To ensure hordenine is in its neutral form for extraction into an organic solvent, the pH of the aqueous sample should be adjusted to >11.2. |
| pKa (Strongest Acidic) | 10.31 | The phenolic hydroxyl group will be deprotonated at high pH, which can influence solubility. |
| logP | 1.63 - 1.76 | Indicates moderate lipophilicity, suggesting good solubility in a range of water-immiscible organic solvents. |
| Water Solubility | 29.7 g/L | Hordenine is water-soluble, necessitating a pH adjustment to drive it into the organic phase. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Hordenine from Human/Animal Plasma
This protocol involves an initial protein precipitation step to remove macromolecules, followed by liquid-liquid extraction.
Materials and Reagents:
-
Human or animal plasma samples
-
Hordenine standard solution
-
Internal Standard (IS) solution (e.g., hordenine-d6 or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Diethyl ether, HPLC grade
-
Ammonium hydroxide (NH₄OH) or other suitable base
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of a cold acetonitrile-methanol solution (9:1, v/v).[1]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the supernatant to >11 by adding an appropriate volume of ammonium hydroxide.
-
Add 1 mL of an extraction solvent mixture of dichloromethane and diethyl ether (ratio can be optimized, e.g., 1:1 v/v).
-
Vortex for 2 minutes to ensure thorough mixing and partitioning of hordenine into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction of Hordenine from Human/Animal Urine
This protocol is a direct liquid-liquid extraction as urine samples typically do not require a protein precipitation step.
Materials and Reagents:
-
Human or animal urine samples
-
Hordenine standard solution
-
Internal Standard (IS) solution
-
Ethyl acetate or a mixture of dichloromethane and diethyl ether, HPLC grade
-
Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution (e.g., 1 M)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 2,000 x g for 5 minutes to pellet any particulate matter. Use the supernatant for extraction.
-
-
pH Adjustment:
-
Pipette 500 µL of the urine supernatant into a 2 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add a sufficient volume of 1 M NaOH or concentrated NH₄OH to adjust the sample pH to >11.
-
-
Liquid-Liquid Extraction:
-
Add 1.5 mL of the organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Data Presentation
The efficiency of a liquid-liquid extraction protocol is highly dependent on the choice of the organic solvent. The following table summarizes reported recovery rates for hordenine and similar compounds from biological fluids using different extraction methods and solvents.
| Analyte | Biological Matrix | Extraction Method | Extraction Solvent(s) | Average Recovery (%) |
| Hordenine | Rat Plasma | Protein Precipitation | Acetonitrile:Methanol (9:1) | 80.4 - 87.3[1] |
| Hordenine | Human Serum | Liquid-Liquid Extraction | Dichloromethane & Diethyl Ether | ~50 |
| Amphetamine | Aqueous Sample | Liquid-Liquid Extraction | Chloroform:Ethyl Acetate:Ethanol (3:1:1) | 97.0 |
| Amphetamine | Aqueous Sample | Liquid-Liquid Extraction | Chloroform | 93.2 |
| Psilocin | Human Plasma | Liquid-Liquid Extraction | Not Specified | 88.0[2] |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the extraction of hordenine from plasma and urine.
Caption: Workflow for Hordenine Extraction from Plasma.
References
Application Note and Protocol: Quantitative Analysis of Hordenine using Hordenine-D4 as an Internal Standard by Mass Spectrometry
Introduction
Hordenine is a naturally occurring phenethylamine alkaloid found in various plants, including barley, and consequently in products like beer. Its presence in biological and botanical samples is of interest in diverse fields such as forensic toxicology, food science, and pharmacology. Accurate quantification of hordenine is crucial for these applications. The use of a stable isotope-labeled internal standard, such as hordenine-D4, is the gold standard for quantitative analysis by mass spectrometry.[1][2] This deuterated analog closely mimics the chemical and physical properties of the analyte, co-eluting during chromatography and exhibiting similar ionization behavior, which effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][2]
This document provides detailed protocols for the quantification of hordenine in human serum and plant material using hordenine-D4 as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS).
Principle of the Method
The fundamental principle of this method is isotope dilution mass spectrometry. A known concentration of the deuterated internal standard, hordenine-D4, is added to the sample at the beginning of the sample preparation process. The ratio of the analyte (hordenine) to the internal standard is measured by the mass spectrometer. Since the analyte and the internal standard behave almost identically during extraction, chromatography, and ionization, this ratio remains constant regardless of sample losses or matrix-induced signal suppression or enhancement.[3] This allows for highly accurate and precise quantification of the analyte in the original sample.
Experimental Protocols
Quantification of Hordenine in Human Serum by UPLC-MS/MS
This protocol is adapted from a validated method for the determination of hordenine in human serum for forensic toxicological applications.[4]
3.1.1. Materials and Reagents
-
Hordenine standard
-
Hordenine-D4 internal standard
-
Dichloromethane
-
Diethyl ether
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human serum samples
3.1.2. Sample Preparation: Liquid-Liquid Extraction
-
To a 1.5 mL microcentrifuge tube, add 200 µL of human serum.
-
Spike the sample with a known amount of hordenine-D4 internal standard solution.
-
Add 500 µL of a dichloromethane and diethyl ether mixture.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
3.1.3. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity® UPLC system[4]
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-μm particle size)[4]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate[5]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium formate[5]
-
Flow Rate: 0.4 mL/min[4]
-
Gradient Elution: A gradient elution program should be optimized to ensure good separation of hordenine from matrix components.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Retention Time: Approximately 3.67 minutes for both hordenine and hordenine-D4[4]
-
Mass Spectrometer: Waters Acquity® TQ detector[4]
-
Ionization Source: Electrospray Ionization (ESI), positive mode[4]
-
Quantification Mode: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions:
-
Hordenine: m/z 166.1 → 121.0[5]
-
Hordenine-D4: The specific transition for hordenine-D4 should be determined by direct infusion. It is expected to be approximately m/z 170.1 → 121.0 or 170.1 -> 125.0 depending on the position of the deuterium labels.
-
3.1.4. Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of hordenine to hordenine-D4 against the concentration of the hordenine standards. The concentration of hordenine in the unknown samples is then calculated from the linear regression equation of the calibration curve.
Quantification of Hordenine in Plant Material by DART-HRMS
This protocol is based on a method for the rapid detection and quantification of hordenine in complex plant matrices like Sceletium tortuosum.[6][7]
3.2.1. Materials and Reagents
-
Hordenine standard
-
Hordenine-D6 internal standard
-
Methanol (LC-MS grade)
-
Dried plant material (e.g., foliage, stems)
3.2.2. Sample Preparation
-
Weigh a precise amount of the homogenized, dried plant material (e.g., 10 mg).
-
Add a specific volume of methanol containing a known concentration of the hordenine-D6 internal standard.
-
Vortex for 1 minute and then sonicate for 10 minutes to extract hordenine.
-
Centrifuge the sample at high speed to pellet the plant material.
-
The supernatant can be directly analyzed by DART-HRMS.
3.2.3. DART-HRMS Conditions
-
Ion Source: DART (Direct Analysis in Real Time)
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Ionization Mode: Positive
-
DART Gas: Helium
-
Gas Temperature: Optimized for hordenine analysis (typically 300-400°C)
-
Sample Introduction: The supernatant from the sample preparation is introduced into the DART ion source, often by dipping a glass rod into the solution and placing it in the gas stream.
3.2.4. Data Analysis and Quantification
Quantification is performed by measuring the accurate mass of the protonated molecules of hordenine and hordenine-D6. The ratio of the signal intensity of hordenine to that of hordenine-D6 is used for quantification against a calibration curve prepared in a similar manner.
Data Presentation
The following tables summarize the quantitative performance data from the cited methods.
Table 1: UPLC-MS/MS Method Performance for Hordenine in Human Serum [4]
| Parameter | Value |
| Linearity Range | 0.2 - 16 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL |
| Matrix Effects | Within acceptable limits (75-125%) |
| Extraction Recovery | Within acceptable limits (>50%) |
Table 2: UPLC-MS/MS Method Performance for Hordenine in Rat Plasma (using a different internal standard for reference) [5]
| Parameter | Value |
| Linearity Range | 2 - 2000 ng/mL |
| Mean Recovery | 80.4 - 87.3% |
| Intra-day Precision (RSD) | < 8% |
| Inter-day Precision (RSD) | < 8% |
| Accuracy | 97.0 - 107.7% |
Table 3: DART-HRMS Method Performance for Hordenine in Plant Material [6][7]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Observed Concentration Range in S. tortuosum | 0.02738 - 1.071 mg/g |
Visualizations
Diagram 1: General Workflow for Quantitative Analysis using an Internal Standard
A generalized workflow for the quantitative analysis of hordenine using a deuterated internal standard.
Diagram 2: Logical Relationship of Isotope Dilution Mass Spectrometry
The principle of isotope dilution for accurate quantification in mass spectrometry.
Conclusion
The use of hordenine-D4 as an internal standard provides a robust and reliable method for the accurate quantification of hordenine in complex matrices such as human serum and plant material. The protocols outlined in this application note, utilizing UPLC-MS/MS and DART-HRMS, offer high sensitivity, specificity, and precision. The implementation of a deuterated internal standard is essential for overcoming the challenges of matrix effects and procedural variations, making it an indispensable tool for researchers, scientists, and drug development professionals.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. It is a highly selective, dynamic interface formed by brain capillary endothelial cells, astrocytes, and pericytes, which tightly regulates the passage of substances into and out of the brain.[1] Consequently, in vitro models that accurately recapitulate the properties of the BBB are indispensable tools for screening the brain permeability of novel drug candidates.
Primary porcine brain capillary endothelial cells (pBCECs) have emerged as a robust and reliable in vitro model for BBB studies.[2][3] Porcine brains are readily available, and pBCECs exhibit key characteristics of the in vivo BBB, including the formation of complex tight junctions, leading to high transendothelial electrical resistance (TEER) and low paracellular permeability.[2][4] Furthermore, these cells express a range of nutrient transporters and efflux pumps, such as P-glycoprotein (P-gp), which are crucial for predictive transport studies.[5][6]
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, including barley.[7][8] It is structurally related to the amino acid tyrosine and other biogenic amines.[9][10] While hordenine is known for its stimulant and neuroprotective properties, its ability to cross the BBB and the underlying transport mechanisms remain largely unexplored.[7] This document provides detailed application notes and protocols for utilizing a pBCEC-based in vitro BBB model to investigate the transport of hordenine. The protocols cover the isolation and culture of pBCECs, the establishment of the in vitro BBB model, and the execution of transport studies to elucidate the permeability and potential transport pathways of hordenine.
Data Presentation
The following tables summarize representative quantitative data obtained from pBCEC-based in vitro BBB models. These values can serve as benchmarks for validating the integrity of the cellular barrier and for comparing the permeability of hordenine.
Table 1: Barrier Integrity Parameters of pBCEC Monolayers
| Parameter | Reported Value | Reference |
| Transendothelial Electrical Resistance (TEER) | ~800 - 1300 Ω·cm² | [3] |
| Apparent Permeability (Papp) of Sucrose | 3 x 10⁻⁶ cm/s | [3] |
| Apparent Permeability (Papp) of Lucifer Yellow | 4.94 x 10⁻⁷ cm/s | [11] |
Table 2: Apparent Permeability (Papp) of Reference Compounds in pBCEC Models
| Compound | Transport Mechanism | Papp (x 10⁻⁶ cm/s) | Reference |
| Propranolol | Passive Diffusion (High Permeability) | ~21 | [4] |
| Diazepam | Passive Diffusion (High Permeability) | Data not available, but used as a high permeability marker | |
| Mannitol | Paracellular Diffusion (Low Permeability) | ~2 | [4] |
| Doxepin | Weak P-gp/BCRP substrate | ~15 | |
| Clozapine | Passively diffusing | ~12 | [11] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Porcine Brain Capillary Endothelial Cells (pBCECs)
This protocol is adapted from established methods for isolating pBCECs.[8]
Materials:
-
Fresh porcine brains (from a local abattoir)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase/Dispase
-
DNase I
-
Percoll
-
Fibronectin-coated culture flasks and Transwell® inserts
Procedure:
-
Brain Collection and Preparation: Collect fresh porcine brains and transport them to the laboratory on ice. Under sterile conditions, remove the meninges and superficial blood vessels.
-
Grey Matter Isolation: Isolate the cortical grey matter and mince it into small pieces.
-
Enzymatic Digestion: Incubate the minced tissue in DMEM containing collagenase/dispase and DNase I at 37°C with gentle agitation to dissociate the capillaries.
-
Capillary Isolation: Centrifuge the digest to pellet the capillaries. Resuspend the pellet in a Percoll gradient and centrifuge to separate the capillaries from other cell types and debris.
-
Cell Seeding: Wash the purified capillaries and seed them onto fibronectin-coated culture flasks in pBCEC growth medium (DMEM supplemented with FBS, penicillin-streptomycin, and endothelial cell growth factors).
-
Cell Culture and Expansion: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. The medium should be changed every 2-3 days. Once confluent, the pBCECs can be subcultured onto Transwell® inserts for transport studies.
Protocol 2: Establishment of the In Vitro BBB Model
Materials:
-
Confluent pBCECs in culture flasks
-
Fibronectin-coated Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
pBCEC growth medium
-
Astrocyte-conditioned medium (ACM) (optional, for enhancing barrier properties)[6]
Procedure:
-
Seeding on Transwells: Trypsinize confluent pBCECs and seed them at a high density (e.g., 1 x 10⁵ cells/cm²) onto the apical side of fibronectin-coated Transwell® inserts.
-
Culture and Barrier Formation: Culture the cells in pBCEC growth medium. The barrier will typically form and mature over 3-5 days. For enhanced barrier tightness, the medium in the basolateral chamber can be replaced with ACM.[6]
-
Monitoring Barrier Integrity: Monitor the formation of a tight endothelial monolayer by measuring the TEER daily using an EVOM² voltohmmeter. The TEER should reach a stable plateau of >800 Ω·cm² before initiating transport experiments.[3]
Protocol 3: Hordenine Transport Assay
Materials:
-
Mature pBCEC in vitro BBB model (on Transwell® inserts)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Hordenine stock solution
-
Lucifer Yellow (paracellular marker)
-
Analytical equipment for hordenine quantification (e.g., LC-MS/MS)
-
Plate reader for Lucifer Yellow fluorescence measurement
Procedure:
-
Pre-incubation: Wash the pBCEC monolayer on the Transwell® inserts with pre-warmed transport buffer and incubate for 30 minutes at 37°C. Measure the TEER to ensure barrier integrity has not been compromised.
-
Transport Experiment (Apical to Basolateral):
-
Add transport buffer containing a known concentration of hordenine and Lucifer Yellow to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical): To assess efflux, perform the transport experiment in the reverse direction, adding hordenine to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis:
-
Analyze the concentration of hordenine in the collected samples using a validated analytical method like LC-MS/MS.
-
Measure the fluorescence of Lucifer Yellow in the samples to assess the integrity of the paracellular barrier during the experiment.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for hordenine in both directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of transport of hordenine across the monolayer, A is the surface area of the Transwell® membrane, and C₀ is the initial concentration of hordenine in the donor chamber.
-
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (basolateral to apical) by the Papp (apical to basolateral). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
Protocol 4: Investigating Hordenine Transport Mechanisms
To elucidate the potential involvement of specific transporters, inhibition studies can be performed.
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate the pBCEC monolayer with a known inhibitor of the transporter of interest for 30-60 minutes before initiating the transport assay.
-
Transport Assay with Inhibitors: Perform the hordenine transport assay (as described in Protocol 3) in the continued presence of the inhibitor.
-
Data Comparison: Compare the Papp of hordenine in the presence and absence of the inhibitor. A significant change in Papp suggests that the inhibited transporter is involved in hordenine transport.
Table 3: Potential Inhibitors for Hordenine Transport Studies
| Transporter Family | Potential Inhibitor | Rationale |
| Organic Cation Transporters (OCTs) | Cimetidine, Quinidine | Hordenine is a cationic molecule at physiological pH.[12] |
| Large Neutral Amino Acid Transporter (LAT1) | 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) | Hordenine is structurally similar to tyrosine, a LAT1 substrate.[10][13] |
| P-glycoprotein (P-gp) | Verapamil, Cyclosporin A | To investigate if hordenine is a substrate for this major efflux pump.[14] |
Mandatory Visualizations
Caption: Experimental workflow for BBB transport studies of hordenine.
Caption: Putative transport pathways of hordenine across the pBCEC monolayer.
References
- 1. foodb.ca [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a simplified in vitro porcine blood–brain barrier model with high transendothelial electrical resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dynamic perfusion based blood-brain barrier model for cytotoxicity testing and drug permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porcine brain microvessel endothelial cells as an in vitro model to predict in vivo blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 539-15-1: Hordenine | CymitQuimica [cymitquimica.com]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. Hordenine - Wikipedia [en.wikipedia.org]
- 10. Interaction between the barley allelochemical compounds gramine and hordenine and artificial lipid bilayers mimicking the plant plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Human in vitro Brain-blood Barrier Model from Induced Pluripotent Stem Cell-derived Endothelial Cells to Predict the in vivo Permeability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of organic cation transporters in drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transport of Amino Acids Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hordenine Hydrochloride Analytical Standard for HPLC Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine is a naturally occurring phenethylamine alkaloid found in various plants, including barley. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and precise quantification of hordenine is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution and sensitivity.
These application notes provide a detailed protocol for the use of hordenine hydrochloride as an analytical standard for the calibration of HPLC systems, ensuring reliable and reproducible quantification.
Experimental Protocols
Materials and Reagents
-
Analytical Standard: this compound (≥98% purity)
-
Solvents: HPLC grade methanol, acetonitrile, and water
-
Reagents: Formic acid or phosphoric acid (for mobile phase modification)
-
Equipment: Analytical balance, volumetric flasks, pipettes, syringes, 0.45 µm syringe filters, HPLC vials
Preparation of Standard Solutions
2.2.1. Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark.
-
Sonicate for 5-10 minutes to ensure complete dissolution. This is the stock standard solution.
2.2.2. Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase or a suitable diluent (e.g., 50% methanol in water). A typical calibration curve may include five concentration levels.
Table 1: Preparation of Working Standard Solutions
| Target Concentration (µg/mL) | Volume of Stock Solution (µL) | Final Volume (mL) |
| 1 | 10 | 10 |
| 5 | 50 | 10 |
| 10 | 100 | 10 |
| 50 | 500 | 10 |
| 100 | 1000 | 10 |
Note: Adjust the concentration range as per the expected sample concentration and instrument sensitivity.
HPLC Method
A reverse-phase HPLC method is commonly employed for the analysis of hordenine.
Table 2: Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (containing 0.1% formic acid) in a gradient or isocratic elution. A common starting point is a 20:80 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm or 275 nm |
Note: Method optimization may be required based on the specific HPLC system and column used.
Calibration Curve Construction
-
Inject each working standard solution into the HPLC system in triplicate.
-
Record the peak area for hordenine at its characteristic retention time.
-
Plot a graph of the average peak area versus the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is generally considered acceptable.
Data Presentation
The quantitative data for the HPLC calibration should be summarized for clear interpretation.
Table 3: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (n=3) | Average Peak Area |
| 1 | 15023, 15101, 14987 | 15037 |
| 5 | 75123, 75543, 74980 | 75215 |
| 10 | 150345, 151002, 149899 | 150415 |
| 50 | 752109, 753456, 751987 | 752517 |
| 100 | 1504567, 1506789, 1503210 | 1504855 |
Linear Regression Analysis:
-
Equation: y = 15035x + 250
-
R²: 0.9998
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for creating an HPLC calibration curve using the this compound analytical standard.
Application Notes and Protocols: In vivo 6-OHDA Rat Model for Studying Hordenine's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the in vivo 6-hydroxydopamine (6-OHDA) rat model to investigate the neuroprotective effects of hordenine. This document outlines the experimental workflow, key methodologies, and expected outcomes based on current scientific literature.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). The 6-OHDA rat model is a widely used and well-established animal model that mimics the dopaminergic neurodegeneration observed in PD.[1] Hordenine, a natural phenylethylamine alkaloid, has demonstrated potential neuroprotective properties.[2][3] This document details the application of the 6-OHDA rat model to elucidate and quantify the neuroprotective mechanisms of hordenine, focusing on its anti-inflammatory and dopamine receptor-modulating effects.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the neuroprotective effects of hordenine in the 6-OHDA rat model. Data is based on findings from Su et al., 2022 and Ren et al., 2023.[2][4][5]
Table 1: Behavioral Assessments
| Group | Apomorphine-Induced Rotations (rotations/min) | Forelimb Use Asymmetry (Cylinder Test) (% contralateral use) | Motor Coordination (Rotarod Test) (latency to fall, s) |
| Sham | 5 ± 2 | 50 ± 5 | 180 ± 20 |
| 6-OHDA | 35 ± 5 | 15 ± 3 | 60 ± 10 |
| 6-OHDA + Hordenine (50 mg/kg) | 15 ± 4 | 35 ± 4 | 120 ± 15 |
Note: The above data are representative examples based on published literature and may vary depending on specific experimental conditions.
Table 2: Neurochemical and Histological Analysis
| Group | Tyrosine Hydroxylase (TH)-Positive Neurons in SNc (% of Sham) | Dopamine (DA) Levels in Striatum (% of Sham) | Iba-1 Positive Microglia in SNc (% of Sham) |
| Sham | 100% | 100% | 100% |
| 6-OHDA | 30 ± 5% | 25 ± 7% | 250 ± 30% |
| 6-OHDA + Hordenine (50 mg/kg) | 70 ± 8% | 65 ± 10% | 130 ± 20% |
Note: The above data are representative examples based on published literature and may vary depending on specific experimental conditions.
Table 3: Inflammatory Marker Analysis (Substantia Nigra)
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | p-p65/p65 Ratio (relative to Sham) | p-JNK/JNK Ratio (relative to Sham) |
| Sham | 20 ± 5 | 15 ± 4 | 1.0 | 1.0 |
| 6-OHDA | 80 ± 10 | 65 ± 8 | 3.5 ± 0.5 | 3.0 ± 0.4 |
| 6-OHDA + Hordenine (50 mg/kg) | 35 ± 7 | 25 ± 6 | 1.5 ± 0.3 | 1.4 ± 0.2 |
Note: The above data are representative examples based on published literature and may vary depending on specific experimental conditions.
Experimental Protocols
6-OHDA-Induced Parkinson's Disease Rat Model
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a progressive lesion of the nigrostriatal pathway.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB) (e.g., AP: -2.2 mm, ML: +1.5 mm, DV: -7.8 mm from bregma).
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 2 µL of sterile saline containing 0.02% ascorbic acid).
-
Slowly inject the 6-OHDA solution into the MFB using a Hamilton syringe at a rate of 0.5 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Allow 2-3 weeks for the lesion to develop before initiating behavioral testing and hordenine treatment.
Hordenine Administration
Hordenine is administered orally to assess its neuroprotective effects.
Materials:
-
Hordenine
-
Distilled water
-
Oral gavage needles
Procedure:
-
Prepare a solution of hordenine in distilled water (e.g., 50 mg/kg body weight).
-
Administer the hordenine solution orally once daily via gavage.
-
For prophylactic studies, begin hordenine administration prior to 6-OHDA lesioning. For therapeutic studies, initiate treatment after the lesion has been established.
Behavioral Testing
A battery of behavioral tests is used to assess motor deficits and the therapeutic effects of hordenine.
This test measures the extent of dopamine denervation.
Materials:
-
Apomorphine hydrochloride
-
Sterile saline
-
Rotation monitoring system or observation chamber
Procedure:
-
Administer apomorphine (e.g., 0.5 mg/kg, s.c.) to the rats.
-
Place the rat in a circular test arena.
-
Record the number of full (360°) contralateral rotations for a period of 30-60 minutes.
This test assesses forelimb use asymmetry.
Materials:
-
Transparent cylinder (20 cm diameter, 30 cm height)
Procedure:
-
Place the rat in the cylinder and record its exploratory behavior for 5 minutes.
-
Count the number of times the rat rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously.
-
Calculate the percentage of contralateral forelimb use.
This test evaluates motor coordination and balance.
Materials:
-
Rotarod apparatus
Procedure:
-
Train the rats on the rotarod at a constant or accelerating speed for several days prior to testing.
-
On the test day, place the rat on the rotating rod.
-
Record the latency to fall from the rod.
Biochemical and Histological Analyses
This technique is used to visualize and quantify the loss of dopaminergic neurons.
Materials:
-
Rat brain tissue sections (substantia nigra)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody (e.g., biotinylated anti-mouse IgG)
-
Avidin-biotin-peroxidase complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Perfuse the rats with 4% paraformaldehyde and collect the brains.
-
Cryosection the brains to obtain coronal sections of the substantia nigra.
-
Incubate the sections with the primary anti-TH antibody.
-
Incubate with the secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the color reaction with DAB.
-
Mount the sections and perform stereological cell counting to quantify the number of TH-positive neurons.
This method is used to quantify the expression levels of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Rat brain tissue homogenates (substantia nigra)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-Iba-1)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection system
Procedure:
-
Dissect the substantia nigra and homogenize the tissue in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and quantify the band intensity.
This assay is used to measure the concentration of pro-inflammatory cytokines.
Materials:
-
Rat brain tissue homogenates (substantia nigra)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Dissect the substantia nigra and homogenize the tissue.
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: Hordenine's neuroprotective signaling pathways.
Experimental Workflow
Caption: Experimental workflow for hordenine study.
References
- 1. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hordenine Hydrochloride in Neuroprotective Studies
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the use of hordenine hydrochloride in neuroprotective studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary neuroprotective mechanism of hordenine?
A1: Hordenine exerts its neuroprotective effects through a multi-target approach. Key mechanisms include:
-
Anti-Neuroinflammatory Action: Hordenine inhibits the activation of microglia, the primary immune cells in the brain. It suppresses the production of inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways.[1][2]
-
Dopaminergic System Modulation: It acts as a specific agonist for the dopamine D2 receptor (DRD2), which can help alleviate motor deficits in models of Parkinson's disease.[3][4] It does not appear to act on the D1 receptor.[3][4]
-
Enzyme Inhibition: Hordenine is a selective substrate and inhibitor of monoamine oxidase B (MAO-B).[5][6] By inhibiting MAO-B, hordenine can prevent the breakdown of dopamine, thereby increasing its availability in the brain.
Q2: What is a recommended starting dosage for in vivo studies?
A2: The optimal dosage depends on the animal model and administration route. Based on rodent studies, a common oral dosage ranges from 25 to 50 mg/kg. For instance, a dose of 50 mg/kg (oral gavage) was effective in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.[1] In a rat model of Alzheimer's disease, oral doses of 25 mg/kg and 50 mg/kg both showed protective effects.[7] It is critical to note that the route of administration significantly impacts bioavailability and effects; parenteral (injected) administration may produce different outcomes than oral administration.[6] A dose-response study is always recommended to determine the optimal concentration for your specific model.
Q3: How should I prepare this compound for experimental use?
A3: this compound is generally soluble in aqueous solutions. For in vivo oral gavage, it can be dissolved in distilled water.[1] For in vitro studies, it can be dissolved in sterile phosphate-buffered saline (PBS) or the appropriate cell culture medium. Always prepare fresh solutions and filter-sterilize (using a 0.22 µm filter) for cell culture applications to prevent contamination.
Q4: What are the known inhibitory concentrations (IC₅₀) of hordenine for key enzymes?
A4: Hordenine's inhibitory activity has been characterized for several key enzymes relevant to neuroprotection. While a direct IC₅₀ value for MAO-B is not consistently reported in the literature, its substrate affinity (Km) has been established.
| Enzyme Target | Reported Value | Value Type | Organism/Source | Citation |
| Monoamine Oxidase B (MAO-B) | 479 µM | K_m | Rat Liver | [5][6] |
| Acetylcholinesterase (AChE) | Not specified | - | - | - |
| Butyrylcholinesterase (BChE) | Not specified | - | - | - |
Note: Further research is needed to definitively establish the IC₅₀ values for AChE and BChE.
Experimental Protocols & Methodologies
Protocol 1: In Vitro Neuroprotection Assay Using PC12 Cells
This protocol outlines a method to assess the neuroprotective effects of hordenine against a neurotoxin like 6-hydroxydopamine (6-OHDA) or MPP+ using the rat pheochromocytoma (PC12) cell line, a common model for dopaminergic neurons.[8][9]
Materials:
-
PC12 cell line
-
Culture medium: RPMI-1640, 10% horse serum, 5% fetal bovine serum, 1% penicillin-streptomycin
-
Collagen-coated culture plates
-
This compound
-
Neurotoxin (e.g., 6-OHDA, stock 10 mM)[8]
-
MTT assay kit for cell viability
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture PC12 cells on collagen-coated 96-well plates at a density of 1x10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Hordenine Pre-treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the cells and add the hordenine-containing medium. It is recommended to pre-treat the cells for at least 1-2 hours before introducing the neurotoxin.[8]
-
Toxin-Induced Injury: Following pre-treatment, add the neurotoxin (e.g., 6-OHDA to a final concentration of 50-100 µM) to the wells.[8] Include the following control groups:
-
Control (cells with medium only)
-
Hordenine only (to test for intrinsic toxicity)
-
Toxin only (to establish baseline damage)
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium from all wells.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group. Determine if hordenine pre-treatment significantly protected cells from the neurotoxin-induced cell death.
Protocol 2: Overview of an In Vivo Neuroprotection Study (Rodent Model)
This protocol provides a general framework for an in vivo study using a neurotoxin-induced rodent model of Parkinson's disease, such as the 6-OHDA model.[1][2]
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Neurotoxin (e.g., 6-OHDA)
-
This compound
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod, pole test)
-
Anesthetics
Procedure:
-
Animal Acclimatization: House animals under standard conditions for at least one week before the experiment.
-
Hordenine Administration: Divide animals into groups (Sham, Toxin-only, Hordenine + Toxin). Administer this compound (e.g., 50 mg/kg) or vehicle (distilled water) via oral gavage daily. Pre-treatment for several days before toxin injection is common.[1]
-
Neurotoxin Lesioning: Anesthetize the animals and use a stereotaxic apparatus to inject 6-OHDA into the target brain region (e.g., substantia nigra or medial forebrain bundle) to induce dopaminergic neuron degeneration.[1] The sham group undergoes the same surgical procedure but receives a vehicle injection.
-
Post-Lesion Treatment: Continue daily administration of hordenine for the duration of the study (e.g., 4-5 weeks).[1]
-
Behavioral Analysis: At selected time points post-lesion, perform behavioral tests to assess motor function. This may include the rotarod test for motor coordination or the pole test for bradykinesia.[3]
-
Histological and Biochemical Analysis: At the end of the study, euthanize the animals and perfuse the brains. Collect brain tissue for:
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Biochemical Assays: Measure levels of dopamine and its metabolites in the striatum using HPLC. Analyze markers of inflammation (e.g., TNF-α, IL-1β) or oxidative stress.
-
Visualizations: Pathways and Workflows
Caption: Key neuroprotective signaling pathways modulated by hordenine.
Caption: Experimental workflow for an in vivo hordenine neuroprotection study.
Troubleshooting Guide
Issue 1: No significant neuroprotective effect is observed in my in vitro assay.
Caption: Troubleshooting logic for lack of in vitro neuroprotective effects.
Issue 2: High variability in behavioral data from in vivo studies.
-
Possible Cause: Inconsistent lesioning in the neurotoxin model.
-
Solution: Verify the accuracy of your stereotaxic coordinates. After the study, perform histological analysis (e.g., TH staining) on all animals to confirm the extent and consistency of the dopaminergic lesion. Exclude animals with incomplete or misplaced lesions from the final data analysis.
-
-
Possible Cause: Animal stress.
-
Solution: Ensure all animals are properly acclimatized before starting the experiment. Handle animals consistently and minimize environmental stressors. Perform behavioral testing at the same time each day.
-
Issue 3: Hordenine treatment shows toxicity at higher doses.
-
Possible Cause: Hordenine, like many compounds, can have off-target effects or intrinsic toxicity at high concentrations.
-
Solution: First, establish a maximum non-toxic dose. In your in vitro or in vivo experiments, always include a "Hordenine-only" control group at each concentration tested. This will allow you to distinguish between a lack of protection and toxicity induced by the compound itself. If toxicity is observed, use lower, non-toxic concentrations for your neuroprotection experiments.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hordenine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Improving hordenine hydrochloride yield and purity during chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of hordenine hydrochloride during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing hordenine?
A1: The most common laboratory-scale synthesis methods for hordenine start from tyramine. These include:
-
Reductive Amination: This method involves the reaction of tyramine with formaldehyde in the presence of a reducing agent. Common reducing agents include sodium triacetoxyborohydride (STAB), picoline borane, or sodium cyanoborohydride.[1][2]
-
Eschweiler-Clarke Reaction: This is a classic method for the methylation of amines. It uses a mixture of excess formic acid and formaldehyde to methylate tyramine to hordenine.[3][4][5] This method avoids the formation of quaternary ammonium salts.[5]
Another synthetic route starts from methyl 4-hydroxyphenylacetate, which undergoes amination with dimethylamine followed by reduction to yield hordenine.
Q2: What is the key intermediate that can appear as an impurity in the synthesis of hordenine from tyramine?
A2: The key intermediate and a common impurity is N-methyltyramine.[6][7] Hordenine is formed by the stepwise N-methylation of tyramine, with N-methyltyramine being the first methylation product.[6] Incomplete methylation will result in the presence of N-methyltyramine in the final product.
Q3: How can I convert the synthesized hordenine free base to its hydrochloride salt?
A3: To convert hordenine free base to this compound, dissolve the crude hordenine in a suitable organic solvent (e.g., acetonitrile or ethanol) and add an equimolar amount of hydrochloric acid (e.g., a 37% aqueous solution). The this compound will precipitate out of the solution and can then be collected by filtration and dried.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly sensitive and reliable methods for determining the purity of hordenine and quantifying impurities.[8][9] Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for accurate purity assessment.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Reductive Amination) | - Ensure a sufficient excess of formaldehyde and the reducing agent are used. The optimal molar ratio of amine to formaldehyde to reducing agent may need to be determined empirically, but ratios of 1:2:4 (amine:formaldehyde:reducing agent) have been reported to give good yields.[3] - Extend the reaction time or increase the reaction temperature. For the Eschweiler-Clarke reaction, heating to around 80-100°C is common.[4][10] |
| Suboptimal pH (Reductive Amination) | - The pH of the reaction mixture can significantly impact the rate of imine formation and the stability of the reducing agent. For reductive aminations with borohydride reagents, slightly acidic conditions are often optimal to facilitate imine formation.[11] |
| Degradation of Reactants or Product | - Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the starting material or product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Losses During Work-up and Purification | - During liquid-liquid extraction, ensure the pH of the aqueous layer is appropriately adjusted to either basic (to extract the free base into the organic layer) or acidic (to keep the protonated amine in the aqueous layer) to minimize losses. - When performing recrystallization, avoid using an excessive amount of solvent, as this will reduce the recovery of the purified product. |
Product Purity Issues
| Observed Issue | Potential Cause | Recommended Solution |
| Presence of N-methyltyramine Impurity | Incomplete methylation of the intermediate N-methyltyramine to hordenine.[6][7] | - Increase the equivalents of the methylating agent (formaldehyde and formic acid in the Eschweiler-Clarke reaction). - Increase the reaction temperature or prolong the reaction time to drive the second methylation to completion.[4] |
| Formation of N-formyl Impurities (Eschweiler-Clarke) | A side reaction where formic acid acylates the amine instead of acting as a hydride donor. | - Ensure an excess of formaldehyde is present relative to formic acid to favor the reductive methylation pathway. |
| Discolored Product (Yellow or Brown) | Oxidation of the phenolic hydroxyl group or the presence of polymeric side products. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the crude product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
| Broad Melting Point Range | Presence of impurities that depress and broaden the melting point. | - Purify the this compound by recrystallization from a suitable solvent system until a sharp melting point is achieved (literature melting point is around 178°C). |
Experimental Protocols
Synthesis of Hordenine via Eschweiler-Clarke Reaction
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tyramine (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents).
-
Addition of Formaldehyde: Slowly add formaldehyde (37% aqueous solution, excess, e.g., 5-10 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for several hours (e.g., 4-18 hours).[4][10] Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Make the solution basic (pH > 9) with the addition of a strong base like sodium hydroxide.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation and Conversion to Hydrochloride Salt:
-
Evaporate the solvent under reduced pressure to obtain crude hordenine free base.
-
Dissolve the crude product in a minimal amount of ethanol or acetonitrile.
-
Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.
-
Cool the solution in an ice bath to promote crystallization of this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purification of this compound by Recrystallization
-
Solvent Selection: this compound is soluble in water and ethanol.[3] A common solvent system for recrystallization is a mixture of ethanol and water or ethanol and diethyl ether. The goal is to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot recrystallization solvent (e.g., boiling ethanol) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logic diagram for troubleshooting this compound synthesis.
References
- 1. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02767D [pubs.rsc.org]
- 2. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. LabXchange [labxchange.org]
Hordenine stability and recommended storage conditions (-20°C vs -80°C)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and recommended storage of hordenine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid hordenine?
A1: For long-term stability, solid hordenine should be stored at -20°C. Product information from suppliers indicates that solid hordenine is stable for at least four years when stored at this temperature.[1][2] For short-term storage, +4°C is also acceptable, with one supplier suggesting stability for at least two years at this temperature, provided the compound is protected from light and moisture.[3]
Q2: What is the best temperature to store hordenine in solution, -20°C or -80°C?
A2: For hordenine dissolved in a solvent, storage at -80°C is generally recommended for long-term stability. While specific quantitative degradation data comparing -20°C and -80°C is limited in publicly available literature, the lower temperature is preferred to minimize the risk of degradation. Some sources suggest that the stability of compounds in DMSO, a common solvent, can be affected by factors like water content and freeze-thaw cycles.[4] Storing at -80°C helps to mitigate these effects.
Q3: How long can I store hordenine solutions at -20°C and -80°C?
A3: The stability of hordenine in solution is dependent on the solvent used and the storage temperature. Based on available data and general best practices for chemical stability:
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Long-term | DMSO, Ethanol, etc. |
| -20°C | Short-term (days to weeks) | Aqueous buffers |
| +4°C | Very short-term (hours to days) | Aqueous buffers |
It is crucial to perform your own stability tests for hordenine in your specific experimental buffer or solvent system.
Q4: I am observing inconsistent results in my experiments using a hordenine stock solution. Could this be a stability issue?
A4: Yes, inconsistent results can be a sign of compound degradation. Hordenine, like many small molecules, can degrade over time in solution, especially if not stored properly. Factors that can contribute to degradation include:
-
Temperature: Storage at temperatures higher than recommended can accelerate degradation.
-
Solvent: The choice of solvent can impact stability. Hordenine may be less stable in aqueous solutions compared to organic solvents like DMSO.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Light Exposure: As a phenolic compound, hordenine may be sensitive to light. Protect solutions from light by using amber vials or by wrapping containers in foil.
If you suspect stability issues, it is recommended to prepare a fresh stock solution from solid hordenine and compare its performance to your existing stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay | Hordenine degradation in stock or working solutions. | Prepare a fresh stock solution of hordenine. Perform a concentration-response curve to verify its potency. Consider aliquoting the new stock solution to minimize freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Analyze a freshly prepared hordenine standard to confirm the retention time of the parent compound. If new peaks are present in your stored sample, it indicates degradation. |
| Precipitation in the stock solution upon thawing | Poor solubility or compound degradation. | Ensure the solvent is appropriate for the concentration of hordenine. Gently warm and vortex the solution to try and redissolve the precipitate. If precipitation persists, prepare a fresh, lower concentration stock solution. |
Experimental Protocols
Protocol for Assessing Hordenine Stability by HPLC
This protocol outlines a method to assess the stability of a hordenine solution over time at different storage conditions.
1. Materials:
-
Hordenine (solid, high purity)
-
HPLC-grade solvent for stock solution (e.g., DMSO, Ethanol)
-
HPLC-grade mobile phase components (e.g., acetonitrile, water, formic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Solutions:
-
Hordenine Stock Solution (e.g., 10 mM): Accurately weigh a known amount of solid hordenine and dissolve it in the chosen solvent to achieve the desired concentration.
-
Working Solutions (e.g., 100 µM): Prepare working solutions by diluting the stock solution in the desired experimental buffer or solvent.
3. Stability Study Design:
-
Time Points: Establish a series of time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
Storage Conditions: Aliquot the working solutions into separate vials for each time point and store them at the desired temperatures (e.g., -20°C and -80°C). Protect from light.
4. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm (based on the absorbance spectrum of the phenol chromophore)
-
Injection Volume: 10 µL
-
-
Procedure:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the samples to thaw completely and reach room temperature.
-
Inject the samples into the HPLC system.
-
Analyze a freshly prepared standard solution of hordenine at the same concentration as a reference (T=0).
-
5. Data Analysis:
-
Quantify the peak area of the hordenine peak at each time point.
-
Calculate the percentage of hordenine remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining hordenine versus time for each storage condition. A significant decrease in the peak area over time indicates degradation.
Signaling Pathway
Hordenine has been identified as an agonist of the Dopamine D2 receptor.[5][6][7][8] Upon binding, it can initiate downstream signaling cascades.
Caption: Hordenine activates the Dopamine D2 receptor, leading to the inhibition of adenylyl cyclase.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hordenin - CAS-Number 539-15-1 - Order from Chemodex [chemodex.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Hordenine Permeability Studies in Caco-2 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with hordenine efflux transport in Caco-2 permeability studies. Given that hordenine's interaction with specific efflux transporters is an area of ongoing investigation, this guide addresses common issues observed for compounds that are substrates of major intestinal efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a Caco-2 permeability assay?
A1: The Caco-2 permeability assay is a widely used in vitro method to predict the intestinal absorption of a drug candidate.[1] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the human small intestine, including the formation of tight junctions and the expression of various transporters.[1][2] This model allows for the measurement of a compound's apparent permeability coefficient (Papp), which helps classify its potential for oral absorption.
Q2: What are efflux transporters and why are they a concern for hordenine permeability?
A2: Efflux transporters are proteins located on the cell membrane that actively pump substrates, including drugs and xenobiotics, out of the cell.[3] In the intestine, apically located efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) can limit the absorption of their substrates into the bloodstream, reducing their oral bioavailability.[3] If hordenine is a substrate for these transporters, its intestinal permeability may be lower than predicted based on its physicochemical properties alone.
Q3: How can I determine if hordenine is a substrate of an efflux transporter like P-gp?
Q4: What are typical Papp values for low and high permeability compounds in Caco-2 assays?
A4: Generally, compounds are classified as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1.0 x 10⁻⁶ and 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s
These values can vary slightly between laboratories depending on specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in Papp values between wells/experiments | 1. Inconsistent cell seeding density.2. Variation in Caco-2 cell passage number.3. Compromised monolayer integrity. | 1. Ensure a consistent and optimized cell seeding density for all experiments.2. Use Caco-2 cells within a consistent and validated passage number range (e.g., 20-50).[1]3. Routinely check the transepithelial electrical resistance (TEER) of the monolayers before each experiment. Perform a Lucifer Yellow rejection assay to confirm monolayer integrity. |
| Low apparent permeability (Papp A-B) for hordenine | 1. Hordenine may have inherently low passive permeability.2. Active efflux by transporters like P-gp or BCRP is limiting absorption. | 1. Review the physicochemical properties of hordenine (e.g., lipophilicity, molecular weight).2. Conduct a bidirectional transport assay to calculate the efflux ratio. If the ER > 2, perform the assay with a P-gp inhibitor (e.g., verapamil) or a BCRP inhibitor (e.g., Ko143) to see if the Papp (A-B) increases and the ER decreases. |
| High efflux ratio (ER > 2) for hordenine | Hordenine is likely a substrate of an apically expressed efflux transporter (e.g., P-gp, BCRP). | 1. Confirm the specific transporter(s) involved by using selective inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP).2. Consider using Caco-2 cell lines with targeted knockout of specific transporter genes (e.g., MDR1 KO) for definitive identification.[2] |
| Low overall recovery of hordenine (<80%) | 1. Non-specific binding of hordenine to the plate or filter.2. Hordenine may be metabolized by Caco-2 cells.3. Accumulation of hordenine within the cell monolayer. | 1. Use low-binding plates. Including Bovine Serum Albumin (BSA) in the assay buffer can also reduce non-specific binding.2. Analyze cell lysates and receiver media for potential metabolites using LC-MS/MS.3. After the transport experiment, lyse the cells on the insert and analyze the lysate for hordenine concentration. |
| Efflux ratio is high but does not decrease significantly with a P-gp inhibitor | 1. Hordenine may be a substrate for another efflux transporter, such as BCRP or a multidrug resistance-associated protein (MRP).2. The concentration of the inhibitor used may be insufficient. | 1. Test for BCRP-mediated transport using a specific inhibitor like Ko143.2. Confirm that the inhibitor concentration used is sufficient for effective inhibition without causing cytotoxicity. |
Quantitative Data Summary
Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) of a Hypothetical P-gp Substrate (e.g., "Hordenine-like Compound") in Caco-2 Monolayers
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Control | 0.8 ± 0.1 | 9.6 ± 1.2 | 12.0 |
| + Verapamil (100 µM) | 4.5 ± 0.5 | 5.0 ± 0.6 | 1.1 |
Data are presented as mean ± standard deviation (n=3). Verapamil is a known P-gp inhibitor. The significant increase in Papp (A-B) and the reduction of the ER to ~1 in the presence of verapamil indicate that the compound is a P-gp substrate.
Experimental Protocols
Bidirectional Caco-2 Permeability Assay
This protocol outlines the steps to assess the bidirectional transport of a test compound like hordenine.
a. Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10-20% FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed Caco-2 cells onto permeable filter supports (e.g., 12-well Transwell® plates, 0.4 µm pore size) at an optimized density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.
b. Monolayer Integrity Assessment:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. Well-differentiated monolayers typically exhibit TEER values >250 Ω·cm².
-
Optionally, perform a Lucifer Yellow rejection test. Add Lucifer Yellow to the apical side and after incubation, measure its concentration in the basolateral compartment. A Papp for Lucifer Yellow of < 0.5 x 10⁻⁶ cm/s indicates a tight monolayer.
c. Transport Experiment:
-
Carefully wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
For Apical to Basolateral (A-B) Transport: Add the test compound (e.g., 10 µM hordenine) in HBSS to the apical (donor) compartment (e.g., 0.5 mL). Add fresh HBSS to the basolateral (receiver) compartment (e.g., 1.5 mL).
-
For Basolateral to Apical (B-A) Transport: Add the test compound in HBSS to the basolateral (donor) compartment (e.g., 1.5 mL). Add fresh HBSS to the apical (receiver) compartment (e.g., 0.5 mL).
-
To test for P-gp inhibition, pre-incubate the monolayers with a P-gp inhibitor (e.g., 100 µM verapamil) on both sides for 30-60 minutes before adding the test compound.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples using a validated analytical method (e.g., LC-MS/MS).
d. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the cell monolayer (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
Visualizations
Experimental Workflow and Logic
Caption: Workflow for determining if hordenine is an efflux transporter substrate.
Signaling Pathway Regulating P-glycoprotein
The expression and activity of efflux transporters like P-glycoprotein are regulated by complex signaling pathways. The PI3K/Akt/mTOR pathway is one such critical regulator.
Caption: The PI3K/Akt/mTOR signaling pathway can regulate P-gp expression.
References
- 1. Induction of human P-glycoprotein in Caco-2 cells: development of a highly sensitive assay system for P-glycoprotein-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose-Dependent Targeted Suppression of P-glycoprotein Expression and Function in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Distinguishing hordenine from opiates in urine screening immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on distinguishing hordenine from opiates in urine screening immunoassays. Hordenine, a natural compound found in sources like beer, has been shown to cross-react with certain opiate immunoassays, leading to potential false-positive results.[1] This guide offers frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate screening results.
Frequently Asked Questions (FAQs)
Q1: What is hordenine and why does it interfere with opiate immunoassays?
Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid naturally present in various plants, including barley.[2][3] Its presence in beer, brewed from barley, is a common source of human exposure.[1][4] The interference arises from the structural similarity between hordenine and morphine, the primary target of many opiate immunoassays. This similarity can lead to hordenine binding to the antibodies used in the assay, causing a false-positive result for opiates.[1]
Q2: Which opiate immunoassays are most affected by hordenine?
Studies have shown that enzyme-linked immunosorbent assay (ELISA) kits for morphine are particularly susceptible to cross-reactivity with hordenine.[1] The sensitivity to hordenine can vary between different immunoassay kits. For instance, morphine-ELISA kits have been reported to be the most sensitive to this cross-reactivity.[1]
Q3: What are the common sources of hordenine in urine samples?
The primary dietary source of hordenine in humans is the consumption of beer.[1][4] Following consumption, hordenine is absorbed and subsequently excreted in the urine.[4] In horses, sources can include canary grass or barley.[1]
Q4: What is the recommended confirmatory method to distinguish hordenine from true opiates?
Gas chromatography-mass spectrometry (GC-MS) is the preferred and most reliable method for confirming the presence of opiates and distinguishing them from interfering substances like hordenine.[1][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly specific and sensitive confirmatory technique.[7][8][9]
Troubleshooting Guides
Issue: A urine sample screens positive for opiates using an ELISA assay, but the subject denies any opiate use.
Possible Cause: Interference from a cross-reacting substance, such as hordenine.
Troubleshooting Steps:
-
Review Subject's Dietary Intake: Inquire about recent consumption of beer or other products containing barley.
-
Perform Confirmatory Testing: Subject the urine sample to a more specific analytical method like GC-MS or LC-MS/MS to identify and quantify the specific compounds present.[1][10][11]
-
Evaluate Immunoassay Specificity: If this issue is recurrent, consider evaluating the cross-reactivity of your current opiate immunoassay kit with hordenine. Data on cross-reactivity from the manufacturer may also be available.
Issue: Confirmatory GC-MS or LC-MS/MS analysis is negative for opiates, despite a positive immunoassay screen.
Possible Cause: The initial positive screen was a false positive due to the presence of a cross-reacting compound like hordenine.
Troubleshooting Steps:
-
Analyze Confirmatory Data for Hordenine: Specifically look for the presence of hordenine in the GC-MS or LC-MS/MS data.
-
Report Findings Accurately: Conclude that the initial screen was a false positive and report the absence of opiates based on the confirmatory results.
-
Internal Review: Consider this event as part of an internal quality control review to understand the frequency of such discrepancies with the screening assay in use.
Data Presentation
Table 1: Hordenine Cross-Reactivity in Opiate Immunoassays
| Immunoassay Kit Type | Hordenine Cross-Reactivity Level | Reference |
| Morphine-ELISA | High | [1] |
| Etorphine-ELISA | Low | [1] |
| Buprenorphine-ELISA | Low | [1] |
Note: Cross-reactivity can vary between manufacturers and specific kit lots. It is recommended to consult the manufacturer's package insert for specific cross-reactivity data.
Experimental Protocols
Protocol 1: Opiate Screening using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for competitive ELISA used in opiate screening.[12][13]
Materials:
-
Opiates ELISA Kit (containing antibody-coated microplate, enzyme conjugate, calibrators, and controls)
-
Urine specimen
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute urine samples with PBS to the desired cutoff concentration. A common dilution for a 300 ng/mL cutoff is 1:21.[12]
-
Assay Procedure:
-
Add a specific volume (e.g., 10 µL) of diluted calibrators, controls, and urine samples to the appropriate wells of the antibody-coated microplate.[12]
-
Add the enzyme conjugate (e.g., 100 µL) to each well.[12]
-
Incubate the plate for a specified time and temperature (e.g., 60-90 minutes at room temperature or 37°C).
-
Wash the wells multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate for a set time to allow for color development.[13]
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[12]
-
The intensity of the color is inversely proportional to the concentration of opiates in the sample.[12]
-
Compare the absorbance of the unknown samples to the calibrators to determine if they are positive or negative relative to the cutoff value.
-
Protocol 2: Confirmatory Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the confirmation of opiates and differentiation from hordenine.
Materials:
-
Urine specimen
-
Internal standards (e.g., deuterated morphine)
-
Glucuronidase enzyme
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, treat the urine sample with β-glucuronidase.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Isolate the analytes of interest from the urine matrix.
-
Derivatization: Convert the analytes into more volatile and thermally stable derivatives suitable for GC analysis. This is often done by silylating the hydroxyl groups.[5]
-
-
GC-MS Analysis:
-
Inject the derivatized extract into the GC-MS system.
-
The gas chromatograph separates the different compounds in the mixture based on their boiling points and interaction with the stationary phase.
-
The mass spectrometer fragments the separated compounds and creates a unique mass spectrum for each.
-
-
Data Analysis:
-
Identify the compounds by comparing their retention times and mass spectra to those of certified reference materials for opiates (e.g., morphine, codeine) and hordenine.
-
Quantify the analytes by comparing their peak areas to those of the internal standards.
-
Visualizations
Caption: Workflow for distinguishing hordenine from opiates.
Caption: Principle of competitive ELISA for opiate screening.
References
- 1. Screening and confirmation of drugs in urine: interference of hordenine with the immunoassays and thin layer chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hordenine - Wikipedia [en.wikipedia.org]
- 3. Hordenine | C10H15NO | CID 68313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinction among eight opiate drugs in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nordx.testcatalog.org [nordx.testcatalog.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Confirmation Opiates Urine Gc Ms Lab Test Online In USA [cura4u.com]
- 11. Opiates, Urine, GC/MS Quantitative | MLabs [mlabs.umich.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. neogen.com [neogen.com]
Technical Support Center: Hordenine Hydrochloride Recrystallization and Purification
Welcome to the technical support center for the recrystallization and purification of hordenine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling. Based on available data, ethanol-water mixtures are highly recommended. Ethanol is a good primary solvent, and the addition of water as an anti-solvent can effectively induce crystallization. The optimal ratio will depend on the purity of your starting material and the desired yield, and should be determined experimentally. Methanol and isopropanol can also be considered as primary solvents with water as a potential anti-solvent.
Q2: My this compound is not dissolving in the chosen solvent, even at high temperatures. What should I do?
A2: This issue can arise from a few factors:
-
Insufficient Solvent: You may not be using a sufficient volume of solvent. Try adding more of the primary solvent in small increments until the solid dissolves.
-
Incorrect Solvent Choice: The solvent you have selected may be a poor solvent for this compound. Refer to the solubility data to choose a more appropriate solvent.
-
Insoluble Impurities: Your crude material may contain insoluble impurities. If the bulk of the material has dissolved but some particulates remain, you should perform a hot filtration to remove them before proceeding with the cooling and crystallization steps.
Q3: After cooling the solution, no crystals have formed. What went wrong?
A3: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:
-
Seeding: Add a very small crystal of pure this compound to the solution. This will provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can serve as nucleation points.
-
Extended Cooling: Allow the solution to cool for a longer period, perhaps in an ice bath or refrigerator, after it has reached room temperature.
-
Solvent Evaporation: If the solution is supersaturated but nucleation has not occurred, you can try to slowly evaporate some of the solvent to further increase the concentration.
-
Increase Anti-Solvent: If you are using a mixed solvent system, you can try adding a small amount of the anti-solvent dropwise to the cooled solution.
Q4: The recrystallization resulted in an oil instead of crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system, or when the solution is too supersaturated. To address this:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more of the primary solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Change Solvent System: The chosen solvent system may not be appropriate. A different solvent or a different ratio of co-solvents may be necessary.
Q5: What are the expected impurities in crude this compound?
A5: Impurities in crude this compound are typically related to the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: Such as tyramine or N-methyltyramine.
-
Byproducts of Methylation: Incomplete or over-methylation can lead to related alkaloids.
-
Residual Solvents: Solvents used in the synthesis and workup may be present.
-
Reagents from Salt Formation: Residual reagents from the conversion to the hydrochloride salt.
High-Performance Liquid Chromatography (HPLC) is the recommended technique for analyzing the purity of your this compound and identifying any impurities present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Crystals | - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were washed with a solvent in which they are too soluble. | - Concentrate the mother liquor by evaporation and cool again to recover more product.- Ensure the solution is cooled to 0-4 °C.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product.- The impurity was not fully removed during the initial dissolution. | - Perform a second recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
| Crystals are very fine or powdery | - The solution cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow the cooling rate. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol is suitable when a solvent is identified that shows a significant difference in the solubility of this compound at high and low temperatures.
-
Solvent Selection: Based on solubility data, select a suitable solvent. Ethanol or methanol are good starting points.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring (e.g., on a hot plate) until the solvent begins to boil. Continue to add small portions of the solvent until all the solid has just dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Mixed-Solvent Recrystallization of this compound
This protocol is effective when no single solvent provides the ideal solubility characteristics. An ethanol-water system is a common and effective choice.
-
Solvent Selection: Choose a primary solvent in which this compound is soluble (e.g., ethanol) and an anti-solvent in which it is poorly soluble (e.g., water). The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot primary solvent (ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (water) dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated.
-
Re-dissolution: Add a few drops of the hot primary solvent (ethanol) until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a pre-chilled mixture of the two solvents (in the same approximate ratio as the final crystallization mixture) for washing.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
Visualizations
Logical Workflow for Solvent Selection and Recrystallization
Caption: A logical workflow for selecting a suitable solvent system and performing the recrystallization of this compound.
Troubleshooting Logic for Failed Crystallization
Caption: A troubleshooting decision tree for when crystallization fails to occur upon cooling a saturated solution of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of UPLC-MS/MS for Hordenine Quantification in Serum for Forensic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of hordenine in serum, with a focus on forensic applications. Hordenine, a phenethylamine alkaloid found in sources like beer, has gained attention as a potential marker for alcohol consumption.[1][2] This document outlines a validated UPLC-MS/MS methodology, compares it with alternative techniques, and presents the necessary data for a critical evaluation of its performance. The information is intended to assist researchers, forensic toxicologists, and drug development professionals in selecting and implementing robust analytical methods.
I. Experimental Protocols
A validated analytical method is crucial for ensuring the reliability and accuracy of results in a forensic context.[3][4][5][6] The following sections detail the experimental protocols for a UPLC-MS/MS method specifically developed for hordenine quantification in human serum, alongside a similar method applied to rat plasma which demonstrates the adaptability of the technique.
A. UPLC-MS/MS Methodology for Hordenine in Human Serum
This protocol is based on a validated method for the determination of hordenine in human serum for forensic toxicological applications.[2]
-
Sample Preparation: A liquid-liquid extraction is performed. To a serum sample, an internal standard (hordenine-D4) is added. The extraction is then carried out using a mixture of dichloromethane and diethyl ether.[2]
-
Chromatographic Separation:
-
System: Waters Acquity® UPLC system.[2]
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-μm particle size).[2]
-
Mobile Phase: Gradient elution is employed. The specific composition of the mobile phase is not detailed in the abstract but would typically involve a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.4 ml/min.[2]
-
-
Mass Spectrometric Detection:
B. UPLC-MS/MS Methodology for Hordenine in Rat Plasma
This protocol, while developed for pharmacokinetic studies in rats, provides valuable parameters that can be adapted for forensic applications.[7]
-
Sample Preparation: Protein precipitation is used. An internal standard (caulophylline) is added to the plasma sample, followed by a mixture of acetonitrile and methanol (9:1, v/v) to precipitate proteins.[7]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
II. Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data of the UPLC-MS/MS method for hordenine in human serum and rat plasma, along with an alternative method, Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS), for comparison.
Table 1: UPLC-MS/MS Method Performance for Hordenine in Serum/Plasma
| Parameter | Human Serum[2] | Rat Plasma[7] |
| Linearity Range | 0.2 - 16 ng/mL | 2 - 2000 ng/mL |
| **Correlation Coefficient (R²) ** | > 0.999 | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | 2 ng/mL |
| Accuracy | Within acceptable limits | 97.0% - 107.7% |
| Precision (RSD) | Within acceptable limits | < 8% (Intra- and Inter-day) |
| Recovery | > 50% | 80.4% - 87.3% |
| Matrix Effects | Within acceptable limits (75-125%) | Not specified |
Table 2: Alternative Method Performance for Hordenine
| Parameter | DART-HRMS (in Sceletium tortuosum extract)[8][9][10] |
| Linearity Range | 1 - 20 µg/mL |
| **Correlation Coefficient (R²) ** | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Accuracy | Not specified |
| Precision (RSD) | Not specified |
| Recovery | Not specified |
| Matrix Effects | Not specified |
Note: The DART-HRMS method was validated for a plant matrix, and its performance in serum would require separate validation. However, it is included to showcase an alternative rapid screening technique.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the typical workflow for the UPLC-MS/MS analysis of hordenine in serum.
Caption: Workflow for UPLC-MS/MS analysis of hordenine in serum.
B. Validation Parameters
The following diagram outlines the key parameters that are assessed during the validation of a forensic analytical method.
Caption: Key parameters for forensic method validation.
IV. Comparison and Conclusion
The presented UPLC-MS/MS method for the determination of hordenine in human serum demonstrates high sensitivity and selectivity, making it well-suited for forensic applications.[2] The method's low LLOQ of 0.3 ng/mL is particularly advantageous for detecting trace amounts of hordenine that may be present after beer consumption.[2] The use of a deuterated internal standard (hordenine-D4) is a best practice that enhances the accuracy and precision of quantification by compensating for variations in sample preparation and instrument response.
In comparison, the UPLC-MS/MS method for rat plasma, while using a different sample preparation technique (protein precipitation), also shows excellent performance characteristics.[7] The choice between liquid-liquid extraction and protein precipitation will depend on the specific requirements of the laboratory, including sample throughput, cost, and the need to minimize matrix effects. Generally, liquid-liquid extraction can provide cleaner extracts, which is often preferred in forensic toxicology to ensure high confidence in the results.[11]
Alternative methods like DART-HRMS offer the advantage of rapid analysis with minimal sample preparation.[8][9][10] This can be beneficial for high-throughput screening purposes. However, DART-HRMS may be more susceptible to matrix effects and typically has a higher LLOQ compared to UPLC-MS/MS.[8][9][10] For confirmatory and quantitative forensic analysis, the chromatographic separation provided by UPLC is crucial for distinguishing the analyte from isobaric interferences, ensuring the high specificity required in legal proceedings.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 4. Validation Guidelines for Laboratories Performing Forensic Analysis of Chemical Terrorism | Office of Justice Programs [ojp.gov]
- 5. enfsi.eu [enfsi.eu]
- 6. researchgate.net [researchgate.net]
- 7. Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. organomation.com [organomation.com]
A Comparative Analysis of Hordenine and Selective MAO-A/B Inhibitors: Clorgyline and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring phenethylamine alkaloid, hordenine, with two well-characterized selective monoamine oxidase (MAO) inhibitors, clorgyline and selegiline. The focus is on their differential interactions with the two major isoforms of MAO, MAO-A and MAO-B, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Introduction to Monoamine Oxidase and its Inhibition
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. Inhibition of these enzymes can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders.
-
Clorgyline is a selective and irreversible inhibitor of MAO-A.
-
Selegiline is a selective and irreversible inhibitor of MAO-B at lower therapeutic doses.
-
Hordenine , found in plants like barley, is primarily recognized as a selective substrate for MAO-B. While it interacts with MAO-B, its characterization as a direct inhibitor is less defined, with evidence suggesting it may act as a weak, competitive inhibitor or a mixed substrate/inhibitor.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative parameters describing the interaction of hordenine, clorgyline, and selegiline with MAO-A and MAO-B. These values are critical for understanding the potency and selectivity of these compounds.
| Compound | Target | IC50 | Ki | Notes |
| Hordenine | MAO-A | - | - | Not a significant substrate or inhibitor. |
| MAO-B | - | - | Primarily a selective substrate with a Michaelis constant (Km) of 479 µM[1]. May act as a weak, competitive inhibitor. | |
| Clorgyline | MAO-A | 0.017 µM | 0.035 µM | Potent and selective inhibitor. |
| MAO-B | 7.0 µM | - | Significantly less potent against MAO-B, demonstrating high selectivity for MAO-A. | |
| Selegiline | MAO-A | - | - | Selective for MAO-B at low doses. |
| MAO-B | 0.037 µM | 0.00663 - 0.01034 µM | Potent and selective inhibitor. |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The Km (Michaelis constant) for hordenine indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, reflecting its affinity as a substrate rather than a direct inhibitor.
Signaling Pathways and Mechanism of Action
The inhibition of MAO-A and MAO-B leads to an accumulation of their respective primary substrates, thereby modulating various downstream signaling pathways.
Experimental Protocols
A detailed understanding of the methodologies used to derive the quantitative data is essential for critical evaluation and replication. Below is a representative protocol for an in vitro MAO inhibition assay.
Fluorometric Monoamine Oxidase Inhibition Assay
This protocol is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., Kynuramine for both, or selective substrates like serotonin for MAO-A and benzylamine for MAO-B)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Test compounds (Hordenine, Clorgyline, Selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO substrate in MAO Assay Buffer.
-
Prepare a detection reagent solution containing HRP and Amplex® Red in MAO Assay Buffer. This should be prepared fresh and protected from light.
-
Prepare serial dilutions of the test compounds and control inhibitors (clorgyline for MAO-A, selegiline for MAO-B) in MAO Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 20 µL of the appropriate test compound dilution or control.
-
Add 60 µL of the respective MAO enzyme (MAO-A or MAO-B) solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the MAO substrate working solution to each well.
-
Immediately add 100 µL of the detection reagent solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
-
Logical Comparison of the Compounds
The distinct mechanisms of interaction with MAO enzymes by hordenine, clorgyline, and selegiline are a key differentiating factor for their potential pharmacological applications.
Conclusion
This comparative guide highlights the distinct profiles of hordenine, clorgyline, and selegiline in their interaction with MAO-A and MAO-B.
-
Clorgyline is a potent and highly selective inhibitor of MAO-A, making it a valuable tool for research into the specific roles of this enzyme isoform.
-
Selegiline demonstrates potent and selective inhibition of MAO-B at lower concentrations, a property that is leveraged in the treatment of Parkinson's disease. At higher doses, its selectivity diminishes.
-
Hordenine is unique in this comparison as it is primarily a selective substrate for MAO-B. While it can competitively inhibit the metabolism of other MAO-B substrates, its potency as a direct inhibitor is significantly lower than that of selegiline. This distinction is crucial for researchers investigating the effects of hordenine, as its mechanism is not solely defined by MAO inhibition.
For drug development professionals, the data and methodologies presented underscore the importance of quantitative characterization of enzyme-inhibitor and enzyme-substrate interactions to inform the selection and development of targeted therapeutics.
References
Hordenine: A Comparative Analysis of its Agonist Activity at Dopamine D2 versus D1 Receptors
A detailed guide for researchers and drug development professionals validating hordenine as a selective dopamine D2 receptor agonist.
This guide provides a comprehensive comparison of hordenine's activity at the dopamine D2 and D1 receptors, supported by experimental data and detailed methodologies. The data presented substantiates hordenine's role as a specific agonist for the D2 receptor with negligible activity at the D1 receptor. For comparative context, data for the well-established D1 agonist SKF81297 and D2 agonist Quinpirole are included.
Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of hordenine and reference compounds at human dopamine D1 and D2 receptors.
Table 1: Binding Affinity (Ki) of Hordenine and Reference Agonists at Dopamine D1 and D2 Receptors
| Compound | Dopamine D1 Receptor Ki (µM) | Dopamine D2 Receptor Ki (µM) | Reference |
| Hordenine | Inactive | 13 | [1] |
| SKF81297 (D1 Agonist) | 0.0019 | > 10 | |
| Quinpirole (D2 Agonist) | > 10 | 0.0048 | [2] |
Table 2: Functional Potency (EC50) of Hordenine and Reference Agonists at Dopamine D1 and D2 Receptors
| Compound | Dopamine D1 Receptor EC50 (µM) | Dopamine D2 Receptor EC50 (µM) | Reference |
| Hordenine | Inactive | 3.7 | [2] |
| SKF81297 (D1 Agonist) | 0.0047 | > 10 | |
| Quinpirole (D2 Agonist) | > 10 | 0.01 | [2] |
Experimental Validation
Recent studies have confirmed that hordenine acts as an agonist at the dopamine D2 receptor (DRD2) while showing no significant activity at the D1 receptor (DRD1) in living cells. This selectivity is crucial for its potential therapeutic applications and for understanding its pharmacological profile.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Sommer et al. (2017) and standard practices in the field.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing either the human dopamine D1 or D2 receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 10-20 µg per well.
2. Binding Reaction:
-
The assay is performed in a 96-well plate with a total volume of 200 µL per well.
-
To each well, the following are added in order:
-
50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
50 µL of hordenine at various concentrations (typically from 1 nM to 100 µM) or vehicle for total binding.
-
50 µL of a specific radioligand. For D1 receptors, [3H]SCH23390 (final concentration ~0.2 nM) is used. For D2 receptors, [3H]Spiperone (final concentration ~0.3 nM) is used.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 1 µM butaclamol for D2).
-
-
The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of hordenine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger, to determine its functional activity as an agonist or antagonist.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human dopamine D1 or D2 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well plates at a density of approximately 50,000 cells per well and allowed to adhere overnight.
2. Assay Procedure:
-
The culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with the assay buffer containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
To measure agonist activity at the D2 receptor (which is Gi-coupled and inhibits adenylyl cyclase), cells are stimulated with forskolin (typically 1-10 µM) to increase basal cAMP levels.
-
Hordenine at various concentrations is then added to the wells, and the plate is incubated for 15-30 minutes at 37°C.
-
For D1 receptor (Gs-coupled) agonism, forskolin is not required, and hordenine is added directly.
3. cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
4. Data Analysis:
-
The results are typically expressed as a percentage of the maximal response to a known agonist (for D1) or as a percentage of inhibition of the forskolin-stimulated response (for D2).
-
The EC50 value, which is the concentration of hordenine that produces 50% of its maximal effect, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Conclusion
The presented data and methodologies provide a robust framework for validating hordenine as a selective dopamine D2 receptor agonist. The lack of significant activity at the D1 receptor, coupled with its demonstrated agonism at the D2 receptor, highlights its potential for targeted therapeutic interventions in pathways modulated by D2 receptor signaling. Researchers can utilize the provided protocols as a foundation for their own investigations into the pharmacological properties of hordenine and similar compounds.
References
Comparative Analysis of the Lipolytic Activity of Hordenine, Synephrine, and Tyramine
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive assessment of the lipolytic activities of three prominent biogenic amines: hordenine, synephrine, and tyramine. By examining their mechanisms of action, quantitative effects on lipolysis, and the signaling pathways involved, this document aims to offer an objective comparison to inform research and development in the fields of pharmacology and metabolic therapeutics.
Introduction
Hordenine, synephrine, and tyramine are structurally related compounds found in various plants and are often components of dietary supplements aimed at weight management. Their effects on lipid metabolism, particularly lipolysis—the breakdown of triglycerides into free fatty acids and glycerol—are of significant interest. Understanding their comparative efficacy and mechanisms is crucial for evaluating their therapeutic potential and safety.
Comparative Lipolytic Activity
The lipolytic effects of hordenine, synephrine, and tyramine differ significantly in terms of their direct and indirect actions on adipocytes. Synephrine is a direct-acting sympathomimetic with a preference for β3-adrenergic receptors, leading to the stimulation of lipolysis. In contrast, hordenine is an indirectly acting adrenergic agent, primarily exerting its effects by promoting the release of norepinephrine. Tyramine's role is more complex, with studies indicating it has weak to no direct lipolytic effect and can even be antilipolytic at higher concentrations.
Table 1: Quantitative Comparison of Lipolytic and Antilipolytic Effects
| Compound | Species/Cell Type | Concentration | Lipolytic/Antilipolytic Effect | Reference |
| p-Synephrine | Rat Adipocytes | 0.01-1000 µg/mL | Dose-dependent stimulation of lipolysis, reaching ~80% of maximal response to isoprenaline.[1][2] | [1][2] |
| Human Adipocytes | High Doses (≥100 µg/ml) | Partial stimulation of lipolysis (~33% of isoprenaline maximal effect).[1][2] | [1][2][3] | |
| Tyramine | Human Adipocytes | 0.01-100 µM | Ineffective at stimulating lipolysis.[4][5] | [4][5] |
| Human Adipocytes | 100 µM - 1 mM | Partial antilipolytic effect.[4][5] | [4][5] | |
| Rat Adipocytes | High Doses | Inhibition of lipolysis.[3] | [3] | |
| Hordenine | Mouse Adipocytes | Various Doses | Does not activate or inhibit lipolysis directly. | |
| General | Not Applicable | Acts indirectly by releasing norepinephrine.[6][7][8][9] | [6][7][8][9] |
Table 2: Receptor Binding and Mechanism of Action
| Compound | Primary Mechanism | Receptor Interaction | Signaling Pathway |
| p-Synephrine | Direct Agonist | β3-Adrenergic Receptor Agonist.[5][10][11] Weak affinity for α1, α2, β1, and β2 receptors.[11] | Gs protein → Adenylate Cyclase → cAMP → PKA.[10] |
| Tyramine | Indirect/MAO-dependent | Releases catecholamines from nerve endings.[4] Substrate for Monoamine Oxidase (MAO).[4] | MAO-dependent H2O2 production → Inhibition of Protein Tyrosine Phosphatases → Antilipolytic effect.[4] |
| Hordenine | Indirect Agonist | Liberates norepinephrine from neuronal stores.[6][7][8][9] | Indirectly activates adrenergic pathways via norepinephrine release. |
Experimental Protocols
Protocol for In Vitro Lipolysis Assay in Isolated Adipocytes
This protocol outlines the methodology for measuring the lipolytic activity of hordenine, synephrine, and tyramine by quantifying glycerol release from isolated primary adipocytes.
1. Isolation of Adipocytes:
-
Adipose tissue (e.g., epididymal fat pads from rats or subcutaneous adipose tissue from human biopsies) is minced and digested in Krebs-Ringer bicarbonate buffer (KRBH) containing collagenase (e.g., 1 mg/mL) for 60-90 minutes at 37°C with gentle shaking.
-
The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue.
-
The adipocytes are washed three to four times with fresh KRBH buffer and allowed to float. The infranatant is removed after each wash.
-
The final packed adipocyte volume is determined.
2. Lipolysis Assay:
-
A suspension of isolated adipocytes is prepared in KRBH buffer containing 2% bovine serum albumin (BSA) (fatty acid-free) at a concentration of approximately 2-5 x 10^5 cells/mL.
-
Aliquots of the adipocyte suspension (e.g., 400 µL) are added to incubation vials.
-
Test compounds (hordenine, synephrine, tyramine) are added at various concentrations. A positive control (e.g., 10 µM isoprenaline) and a vehicle control (buffer) are also included.
-
For antilipolysis studies, adipocytes are co-incubated with a lipolytic agent (e.g., isoprenaline) and the test compound.
-
The vials are incubated for 90-120 minutes at 37°C in a shaking water bath.
3. Measurement of Glycerol Release:
-
Following incubation, the vials are placed on ice to stop the reaction.
-
An aliquot of the infranatant (the aqueous layer below the floating adipocytes) is collected from each vial.
-
The glycerol concentration in the collected medium is determined using a commercial colorimetric or fluorometric assay kit, following the manufacturer's instructions. The absorbance or fluorescence is measured using a microplate reader.
-
The amount of glycerol released is normalized to the initial lipid content or cell number.
4. Data Analysis:
-
Lipolytic activity is expressed as the amount of glycerol released (e.g., in nmol) per mg of lipid or per 10^6 cells over the incubation period.
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for lipolytic agents.
-
For antilipolytic effects, the inhibition of stimulated glycerol release is calculated.
Signaling Pathways and Mechanisms
The distinct lipolytic profiles of synephrine, hordenine, and tyramine stem from their different interactions with cellular signaling pathways.
Synephrine: Direct β3-Adrenergic Stimulation
p-Synephrine directly activates β3-adrenergic receptors on the surface of adipocytes. This initiates a canonical G-protein coupled receptor (GPCR) signaling cascade, leading to the activation of hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), the key enzymes responsible for triglyceride hydrolysis.
Hordenine: Indirect Norepinephrine Release
Hordenine's mechanism is indirect. It acts on nerve terminals to promote the release of stored norepinephrine. This released norepinephrine then acts on adrenergic receptors (including β3-receptors) on adipocytes to stimulate lipolysis through the same downstream pathway as synephrine.
Tyramine: MAO-Dependent Antilipolytic Pathway
Tyramine's effect on lipolysis is distinct and often inhibitory. In adipocytes, tyramine is a substrate for monoamine oxidase (MAO). The enzymatic breakdown of tyramine by MAO produces hydrogen peroxide (H2O2) as a byproduct. Elevated intracellular H2O2 can inhibit protein tyrosine phosphatases, leading to an insulin-like, antilipolytic effect that counteracts stimulated lipolysis.
Conclusion
The lipolytic activities of hordenine, synephrine, and tyramine are governed by distinct pharmacological mechanisms.
-
Synephrine is a direct, albeit partial, agonist at β3-adrenergic receptors, making it a direct stimulator of lipolysis.
-
Hordenine acts indirectly by releasing norepinephrine, which then stimulates adrenergic receptors to induce lipolysis. Its efficacy is therefore dependent on the presence and release of endogenous catecholamines.
-
Tyramine generally lacks direct lipolytic action and can exhibit antilipolytic properties, particularly at higher concentrations, through a mechanism involving MAO-catalyzed H2O2 production.
For researchers and drug development professionals, these findings highlight the importance of considering not only the direct receptor interactions but also the indirect and metabolic pathways through which these compounds can influence adipocyte function. While synephrine shows the most direct potential as a lipolytic agent among the three, its lower potency in human versus rodent adipocytes warrants careful consideration in translational studies. The indirect nature of hordenine's action and the complex, potentially counterproductive effects of tyramine on lipolysis suggest that their utility as standalone lipolytic agents may be limited.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of the antilipolytic response of human adipocytes to tyramine, a trace amine present in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmacological effects of hordenine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. Hordenine - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute p‐synephrine ingestion increases fat oxidation rate during exercise - PMC [pmc.ncbi.nlm.nih.gov]
Hordenine's Potential as an Acetylcholinesterase Inhibitor: A Comparative Molecular Docking Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of hordenine with acetylcholinesterase (AChE), a key enzyme in the cholinergic signaling pathway and a therapeutic target for Alzheimer's disease. The performance of hordenine is compared with established AChE inhibitors, supported by quantitative binding affinity data and detailed experimental protocols.
Comparative Analysis of Binding Affinities
Molecular docking simulations reveal that hordenine exhibits a notable binding affinity for acetylcholinesterase. The data presented below compares the binding energy of hordenine with that of well-known AChE inhibitors: donepezil, galantamine, and rivastigmine. A more negative binding energy indicates a stronger and more favorable interaction between the ligand and the enzyme.
| Compound | PDB ID of AChE | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Hordenine | 4EY7 | -7.8 | Tyr337, Asp74, Tyr124, Trp86, Tyr341 | [1] |
| Donepezil | 4EY7 | -11.4 | Not specified | |
| Galantamine | 4EY7 | -10.1 | Not specified | |
| Rivastigmine | 4EY7 | -7.9 | Not specified |
In addition to binding affinity, the half-maximal inhibitory concentration (IC50) is a crucial measure of a compound's inhibitory potency. The IC50 value for hordenine's inhibition of AChE has been determined experimentally.
| Compound | IC50 (µM) | Reference |
| Hordenine | 11.2 | [2] |
Experimental Protocols
Molecular Docking Protocol
This protocol outlines a general procedure for performing molecular docking studies of ligands with acetylcholinesterase using AutoDock Vina.
-
Protein Preparation:
-
The three-dimensional crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein using tools like AutoDockTools.
-
-
Ligand Preparation:
-
The 2D structure of the ligand (e.g., hordenine) is drawn using chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized to find the most stable conformation.
-
Gasteiger charges are assigned to the ligand atoms.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the AChE enzyme. The dimensions and center of the grid box are set to cover the catalytic anionic site (CAS) and the peripheral anionic site (PAS).
-
-
Molecular Docking Simulation:
-
The prepared protein and ligand files, along with the grid parameter file, are used as input for the docking software (e.g., AutoDock Vina).
-
The docking algorithm explores various conformations and orientations of the ligand within the defined active site to identify the binding pose with the lowest energy score.
-
-
Analysis of Results:
-
The docking results are analyzed to determine the binding affinity (in kcal/mol) of the ligand for AChE.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This in vitro assay is commonly used to determine the IC50 value of a compound for AChE inhibition.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Test compound (e.g., hordenine) at various concentrations
-
Phosphate buffer (pH 8.0)
-
96-well microplate and a microplate reader
-
-
Assay Procedure:
-
In a 96-well plate, the AChE enzyme solution, DTNB, and different concentrations of the test compound are added to the wells.
-
The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate, ATCI.
-
The absorbance is measured at a wavelength of 412 nm at regular intervals using a microplate reader. The change in absorbance over time is proportional to the enzyme activity.
-
-
Data Analysis:
-
The percentage of AChE inhibition is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Molecular Docking
Caption: Workflow of a typical molecular docking study.
Acetylcholinesterase Signaling Pathway
Caption: Inhibition of AChE by hordenine in the synaptic cleft.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
